molecular formula C39H66N7O17P3S B15546588 (6Z,9Z)-Octadecadienoyl-CoA

(6Z,9Z)-Octadecadienoyl-CoA

货号: B15546588
分子量: 1030.0 g/mol
InChI 键: JCRYGPFEDHBITQ-CJZWLNCGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(6Z,9Z)-Octadecadienoyl-CoA is a useful research compound. Its molecular formula is C39H66N7O17P3S and its molecular weight is 1030.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C39H66N7O17P3S

分子量

1030.0 g/mol

IUPAC 名称

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (6Z,9Z)-octadeca-6,9-dienethioate

InChI

InChI=1S/C39H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h11-12,14-15,26-28,32-34,38,49-50H,4-10,13,16-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b12-11-,15-14-/t28-,32-,33-,34+,38-/m1/s1

InChI 键

JCRYGPFEDHBITQ-CJZWLNCGSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide on (6Z,9Z)-Octadecadienoyl-CoA: Structure, Function, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(6Z,9Z)-Octadecadienoyl-CoA is the activated form of (6Z,9Z)-octadecadienoic acid, a positional isomer of the common essential fatty acid, linoleic acid (9Z,12Z-octadecadienoic acid). As a fatty acyl-CoA thioester, it occupies a central position in lipid metabolism, serving as a substrate for enzymatic reactions and potentially acting as a signaling molecule. This technical guide provides a comprehensive overview of the structure, hypothesized function, and analytical methodologies pertaining to this compound, drawing upon data from related fatty acyl-CoAs to build a cohesive understanding in the absence of extensive specific research on this particular isomer.

Structure

This compound is a complex molecule comprising three key components:

  • An 18-carbon acyl chain: Derived from (6Z,9Z)-octadecadienoic acid, this hydrocarbon chain features two cis double bonds at the 6th and 9th carbon atoms (counting from the carboxyl group).

  • A pantothenic acid (Vitamin B5) moiety: This forms the core of the coenzyme A molecule.

  • A 3'-phosphoadenosine diphosphate (B83284) group: This provides the reactive thiol (-SH) group that forms a high-energy thioester bond with the carboxyl group of the fatty acid.

The precise three-dimensional conformation of this compound is critical for its interaction with enzymes and binding proteins.

Function

The specific functions of this compound have not been extensively elucidated in the scientific literature. However, based on the known roles of other long-chain polyunsaturated fatty acyl-CoAs, its functions can be extrapolated to include:

  • Metabolic Intermediate: It is an activated form of its corresponding fatty acid, primed for entry into various metabolic pathways.

  • Potential Signaling Molecule: Long-chain fatty acyl-CoAs are known to act as signaling molecules, modulating the activity of nuclear receptors and other proteins involved in gene transcription and cellular signaling.

Metabolism of this compound

The metabolic fate of this compound is likely to follow a pathway similar to that of other polyunsaturated fatty acyl-CoAs. The initial step is the activation of (6Z,9Z)-octadecadienoic acid to its CoA thioester, a reaction catalyzed by acyl-CoA synthetases (ACS).

Once formed, this compound can undergo several transformations:

  • Elongation and Desaturation: It may serve as a substrate for elongases and desaturases, leading to the synthesis of longer and more unsaturated fatty acids. For instance, the structurally similar gamma-linolenoyl-CoA (6Z,9Z,12Z-octadecatrienoyl-CoA) is elongated to dihomo-gamma-linolenoyl-CoA.

  • Incorporation into Complex Lipids: It can be incorporated into various classes of lipids, such as phospholipids (B1166683), triglycerides, and cholesterol esters, through the action of acyltransferases. Studies on the related 6,9,12-octadecatrienoic acid have shown its concentration-dependent acylation into both phospholipids and triacylglycerol in rat hepatocytes.

  • Beta-Oxidation: It can be transported into the mitochondria for beta-oxidation to generate ATP, although polyunsaturated fatty acids often require auxiliary enzymes for complete degradation.

dot

cluster_0 Cytosol cluster_1 Mitochondrion cluster_2 Signaling FattyAcid (6Z,9Z)-Octadecadienoic Acid AcylCoA This compound FattyAcid->AcylCoA Acyl-CoA Synthetase (ACS) ATP, CoA-SH -> AMP, PPi ComplexLipids Complex Lipids (Phospholipids, Triglycerides) AcylCoA->ComplexLipids Acyltransferases ElongatedPUFA Elongated and Desaturated Fatty Acyl-CoAs AcylCoA->ElongatedPUFA Elongases / Desaturases BetaOxidation Beta-Oxidation AcylCoA->BetaOxidation CPT System NuclearReceptors Nuclear Receptors AcylCoA->NuclearReceptors GeneExpression Regulation of Gene Expression NuclearReceptors->GeneExpression start Biological Sample (Tissue or Cells) homogenization Homogenization (Acidic Buffer) start->homogenization extraction Solvent Extraction (Isopropanol/Buffer) homogenization->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) (C18 Column) centrifugation->spe Aqueous Phase analysis LC-MS/MS Analysis spe->analysis Eluted Acyl-CoAs

An In-depth Technical Guide to Linoleoyl-CoA Biosynthesis in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleic acid, an essential omega-6 fatty acid, must be metabolically activated to linoleoyl-CoA before it can be incorporated into complex lipids, elongated and desaturated, or undergo β-oxidation. This critical activation step is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs). In mammalian cells, a number of ACSL isoforms, each with distinct substrate specificities, tissue distribution, and subcellular localization, are involved in this process. This guide provides a comprehensive overview of the linoleoyl-CoA biosynthesis pathway, including the enzymes involved, their kinetics, and subcellular localization. Detailed experimental protocols for studying this pathway and an analysis of its regulation by key signaling pathways, such as those mediated by insulin (B600854) and sterol regulatory element-binding protein-1c (SREBP-1c), are also presented.

The Core Pathway: Activation of Linoleic Acid

The biosynthesis of linoleoyl-CoA in mammalian cells is not a de novo synthesis pathway, as mammals lack the necessary desaturases to introduce a double bond at the ω-6 position of oleic acid. Therefore, linoleic acid is an essential fatty acid that must be obtained from the diet[1]. The "biosynthesis" of linoleoyl-CoA refers to the activation of free linoleic acid to its metabolically active form, linoleoyl-coenzyme A (CoA).

This activation is a two-step thioesterification reaction catalyzed by long-chain acyl-CoA synthetases (ACSLs)[2]. The overall reaction is as follows:

Linoleic Acid + ATP + CoA-SH → Linoleoyl-CoA + AMP + PPi

The reaction proceeds through an acyl-adenylate intermediate. This activation step is crucial as it "traps" the fatty acid within the cell and prepares it for subsequent metabolic fates[3].

Key Enzymes: Long-Chain Acyl-CoA Synthetases (ACSLs)

In mammals, the ACSL family consists of five main isoforms (ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6), each with distinct tissue expression patterns and substrate preferences[2][4][5][6][7][8]. While many ACSL isoforms can activate a broad range of long-chain fatty acids, some exhibit preferences for specific types. Notably, ACSL4 shows a high affinity for polyunsaturated fatty acids such as arachidonic acid and is also involved in the activation of linoleic acid[9][10][11][12][13]. ACSL1, ACSL3, and ACSL5 have also been shown to activate linoleic acid[5][7][14][15][16][17].

Subcellular Localization

The activation of linoleic acid occurs primarily on the cytosolic face of the endoplasmic reticulum (ER) and the outer mitochondrial membrane, where ACSL enzymes are localized[4][6][9][18]. This compartmentalization is critical for channeling the newly synthesized linoleoyl-CoA towards specific metabolic pathways. For instance, linoleoyl-CoA synthesized at the ER may be directed towards phospholipid and triglyceride synthesis, while that synthesized on the mitochondrial outer membrane can be transported into the mitochondria for β-oxidation.

Quantitative Data

Enzyme Kinetics

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide insights into the affinity of an enzyme for its substrate and its catalytic efficiency. A comprehensive comparative table for all mammalian ACSL isoforms with linoleic acid is challenging to compile due to variations in experimental conditions across different studies. However, available data for specific isoforms are presented below.

ACSL IsoformSubstrateKm (µM)Vmax (nmol/mg/min)Source Organism/Cell TypeReference
ACSL6v1 Linoleic Acid~5~100Recombinant Human[19]
ACSL6v2 Linoleic Acid~25~150Recombinant Human[19]

Note: Data for other ACSL isoforms with linoleic acid as a substrate are not consistently reported in the literature with specific Km and Vmax values. Substrate preference studies indicate that ACSL1, ACSL3, ACSL4, and ACSL5 are all capable of activating linoleic acid.

Substrate and Product Concentrations

The intracellular concentrations of free linoleic acid and linoleoyl-CoA can vary significantly depending on cell type, nutritional state, and metabolic conditions.

MetaboliteConcentration RangeCell Type/TissueReference
Free Linoleic Acid 5 - 10 µM (cytotoxic at higher concentrations)Bovine Lens Epithelial Cells[20]
Total Long-Chain Acyl-CoA Low nanomolar range (free, unbound)General Mammalian Cells[21]

Regulatory Pathways

The biosynthesis of linoleoyl-CoA is tightly regulated to meet the cell's metabolic demands. This regulation occurs primarily at the level of ACSL gene expression, which is controlled by key signaling pathways.

Insulin Signaling Pathway

Insulin, a major regulator of metabolism, influences fatty acid activation. Insulin signaling can lead to the activation of the transcription factor SREBP-1c, which upregulates the expression of lipogenic enzymes, including certain ACSL isoforms[1][13][22][23]. This promotes the conversion of fatty acids into acyl-CoAs for storage as triglycerides.

Insulin_Signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Insulin_Receptor->IRS PI3K PI3K IRS->PI3K Akt Akt/PKB PI3K->Akt SREBP1c SREBP-1c Akt->SREBP1c activates ACSL ACSL Gene Expression SREBP1c->ACSL upregulates Linoleic_Acid Linoleic Acid Linoleoyl_CoA Linoleoyl-CoA Linoleic_Acid->Linoleoyl_CoA ACSLs

Insulin signaling pathway regulating ACSL expression.
SREBP-1c Signaling Pathway

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a master transcriptional regulator of lipogenesis. When activated, the N-terminal domain of SREBP-1c translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of target genes, including those encoding ACSL enzymes[24][25][26][27]. This leads to increased synthesis of acyl-CoAs, including linoleoyl-CoA, which can then be used for the synthesis of complex lipids.

SREBP1c_Signaling Low_Sterols Low Sterol Levels SCAP SCAP Low_Sterols->SCAP activates SREBP1c_ER SREBP-1c (ER) SCAP->SREBP1c_ER escorts Golgi Golgi SREBP1c_ER->Golgi nSREBP1c nSREBP-1c (active) SREBP1c_ER->nSREBP1c cleavage by S1P/S2P S1P_S2P S1P/S2P Proteases Golgi->S1P_S2P contains Nucleus Nucleus nSREBP1c->Nucleus SRE SRE in ACSL Promoter nSREBP1c->SRE binds to Nucleus->SRE contains ACSL_Transcription ACSL Gene Transcription SRE->ACSL_Transcription initiates

SREBP-1c pathway leading to ACSL gene transcription.

Experimental Protocols

Subcellular Fractionation for Isolation of ER and Mitochondria

This protocol describes the isolation of endoplasmic reticulum and mitochondrial fractions from cultured mammalian cells for subsequent enzyme activity assays.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Fractionation buffer (e.g., 250 mM sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA) with protease inhibitors

  • Dounce homogenizer with a tight-fitting pestle

  • Microcentrifuge and ultracentrifuge

  • Bradford assay reagents for protein quantification

Procedure:

  • Harvest cultured cells by scraping and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold fractionation buffer and incubate on ice for 20 minutes to allow cells to swell.

  • Homogenize the cell suspension using a Dounce homogenizer until approximately 80-90% of cells are lysed (monitor by microscopy).

  • Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully collect the supernatant and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the crude mitochondrial fraction.

  • The resulting supernatant is the post-mitochondrial supernatant, which contains the cytosol and microsomes (ER).

  • To isolate the ER fraction, centrifuge the post-mitochondrial supernatant at 100,000 x g for 1 hour at 4°C. The resulting pellet is the microsomal (ER) fraction.

  • Wash the crude mitochondrial pellet from step 5 by resuspending in fractionation buffer and centrifuging again at 10,000 x g for 15 minutes at 4°C.

  • Resuspend both the final mitochondrial and ER pellets in a suitable buffer for enzyme assays.

  • Determine the protein concentration of each fraction using the Bradford assay.

Spectrophotometric Acyl-CoA Synthetase Assay

This is a coupled-enzyme assay that indirectly measures ACSL activity by detecting the production of a colored product.

Materials:

  • Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT)

  • ATP solution (100 mM)

  • CoA-SH solution (10 mM)

  • Linoleic acid substrate solution (e.g., 10 mM in ethanol)

  • Acyl-CoA oxidase

  • Horseradish peroxidase (HRP)

  • A suitable chromogenic HRP substrate (e.g., Amplex Red)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a master mix containing reaction buffer, acyl-CoA oxidase, HRP, and the chromogenic substrate.

  • Add the isolated ER or mitochondrial fraction (containing ACSL) to the wells of a microplate.

  • Add the linoleic acid substrate to the wells.

  • Initiate the reaction by adding a mixture of ATP and CoA-SH.

  • Immediately begin monitoring the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate in a kinetic mode.

  • The rate of change in absorbance is proportional to the ACSL activity.

  • A standard curve using known concentrations of linoleoyl-CoA can be used to quantify the activity.

Quantification of Linoleoyl-CoA by HPLC-MS/MS

This method provides a highly sensitive and specific quantification of linoleoyl-CoA in cell or tissue extracts.

Materials:

  • Acetonitrile, methanol, and water (LC-MS grade)

  • Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase modification

  • Internal standard (e.g., ¹³C-labeled linoleoyl-CoA)

  • Solid-phase extraction (SPE) cartridges for sample cleanup

  • HPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

  • Extraction: Homogenize cell or tissue samples in a suitable extraction solvent (e.g., a mixture of isopropanol, water, and acetic acid). Spike the sample with the internal standard.

  • Sample Cleanup: Perform a solid-phase extraction to remove interfering substances.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.

    • Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute linoleoyl-CoA.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for linoleoyl-CoA and the internal standard.

  • Quantification: Generate a standard curve using known concentrations of linoleoyl-CoA and the internal standard to quantify the amount in the samples.

Experimental Workflow

The following diagram illustrates a typical workflow for studying linoleoyl-CoA biosynthesis in mammalian cells.

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Fractionation Subcellular Fractionation cluster_Analysis Biochemical & Analytical Assays Cell_Culture 1. Mammalian Cell Culture Treatment 2. Experimental Treatment (e.g., hormone, inhibitor) Cell_Culture->Treatment Harvesting 3. Cell Harvesting Treatment->Harvesting Homogenization 4. Homogenization Harvesting->Homogenization Centrifugation 5. Differential Centrifugation Homogenization->Centrifugation ER_Mito 6. Isolation of ER and Mitochondrial Fractions Centrifugation->ER_Mito Protein_Quant 7. Protein Quantification ER_Mito->Protein_Quant ACSL_Assay 8. ACSL Enzyme Activity Assay Protein_Quant->ACSL_Assay HPLC_MS 9. Linoleoyl-CoA Quantification (HPLC-MS/MS) Protein_Quant->HPLC_MS

Experimental workflow for studying linoleoyl-CoA biosynthesis.

Conclusion

The biosynthesis of linoleoyl-CoA via the activation of dietary linoleic acid by ACSL enzymes is a fundamental process in mammalian lipid metabolism. The diversity of ACSL isoforms and their specific subcellular localizations allow for precise control over the metabolic fate of this essential fatty acid. Understanding the intricacies of this pathway and its regulation by signaling molecules like insulin and SREBP-1c is crucial for elucidating the mechanisms underlying various metabolic diseases. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the nuances of linoleoyl-CoA biosynthesis and its role in cellular physiology and pathology. Further research is warranted to fully characterize the kinetic properties of all ACSL isoforms with linoleic acid and to precisely map the subcellular concentrations of linoleoyl-CoA to gain a more complete quantitative understanding of this vital metabolic hub.

References

Biochemical and physical properties of linoleoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Linoleoyl-coenzyme A (linoleoyl-CoA) is a pivotal intermediate in lipid metabolism and cellular signaling. As the activated form of the essential fatty acid linoleic acid, it serves as a substrate for a variety of enzymatic reactions, including desaturation, elongation, and incorporation into complex lipids such as phospholipids (B1166683) and triglycerides.[1] Beyond its metabolic functions, linoleoyl-CoA and other long-chain acyl-CoAs act as signaling molecules, influencing transcription factors like peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding proteins (SREBPs), thereby modulating gene expression related to lipid homeostasis and inflammation.[2][3] This technical guide provides a comprehensive overview of the biochemical and physical properties of linoleoyl-CoA, detailed experimental protocols for its synthesis, purification, and analysis, and a review of its role in key signaling pathways.

Biochemical and Physical Properties

Linoleoyl-CoA is an amphipathic molecule consisting of a hydrophilic coenzyme A moiety attached to a hydrophobic 18-carbon polyunsaturated fatty acyl chain with two cis double bonds at the Δ9 and Δ12 positions.[4][5]

Quantitative Data Summary
PropertyValueReferences
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate[6]
Molecular Formula C39H66N7O17P3S[6][7]
Molecular Weight 1029.96 g/mol [7]
CAS Number 6709-57-5[6]
Appearance Solid[6][7]
Melting Point Not available in the literature. The free fatty acid, linoleic acid, has a melting point of -5 °C.[8]
Solubility Soluble in organic solvents; limited solubility in water. Aqueous solutions are unstable and should be used fresh.[4]
UV Absorbance λmax ~260 nm (due to the adenine (B156593) moiety of Coenzyme A)[9]
Spectral Properties
  • Mass Spectrometry (MS): The fragmentation of acyl-CoAs in tandem MS is characterized by a neutral loss of the phosphorylated ADP moiety (507.102 m/z). Key fragment ions for linoleoyl-CoA would include the acylium ion and fragments of the coenzyme A molecule. PubChem lists MS/MS data for linoleoyl-CoA, showing characteristic fragments.[6][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H-NMR and 13C-NMR spectra of the linoleoyl moiety would show characteristic signals for the olefinic protons and carbons of the cis-double bonds, as well as the methylene (B1212753) and terminal methyl groups. The coenzyme A portion of the molecule also has a distinct NMR fingerprint.[6][11][12][13][14]

Biochemical Role and Signaling Pathways

Linoleoyl-CoA is a central hub in fatty acid metabolism. It is formed from linoleic acid in an ATP-dependent reaction catalyzed by acyl-CoA synthetases.[15] Once formed, it can enter several metabolic and signaling pathways.

Fatty Acid Metabolism

Linoleoyl-CoA is a substrate for delta-6-desaturase, the rate-limiting enzyme in the biosynthesis of arachidonic acid, a precursor for eicosanoids.[11] It can also be elongated and incorporated into various lipid species, contributing to the composition and fluidity of cellular membranes.[1]

Fatty_Acid_Metabolism Linoleic Acid Linoleic Acid Linoleoyl-CoA Linoleoyl-CoA Linoleic Acid->Linoleoyl-CoA Acyl-CoA Synthetase gamma-Linolenoyl-CoA gamma-Linolenoyl-CoA Linoleoyl-CoA->gamma-Linolenoyl-CoA Delta-6-Desaturase Complex Lipids Complex Lipids Linoleoyl-CoA->Complex Lipids Acyltransferases Arachidonoyl-CoA Arachidonoyl-CoA gamma-Linolenoyl-CoA->Arachidonoyl-CoA Elongation & Desaturation Eicosanoids Eicosanoids Arachidonoyl-CoA->Eicosanoids PPAR_Signaling cluster_nucleus Nucleus Linoleoyl-CoA Linoleoyl-CoA PPARalpha PPARalpha Linoleoyl-CoA->PPARalpha activates RXR RXR PPARalpha->RXR heterodimerizes PPRE PPRE RXR->PPRE binds Target Genes Target Genes PPRE->Target Genes activates transcription SREBP_Signaling Linoleoyl-CoA Linoleoyl-CoA SREBP-1c Precursor (ER) SREBP-1c Precursor (ER) Linoleoyl-CoA->SREBP-1c Precursor (ER) inhibits processing Active SREBP-1c (Nucleus) Active SREBP-1c (Nucleus) SREBP-1c Precursor (ER)->Active SREBP-1c (Nucleus) cleavage Lipogenic Genes Lipogenic Genes Active SREBP-1c (Nucleus)->Lipogenic Genes activates transcription HPLC_Workflow cluster_synthesis Synthesis & Purification cluster_analysis HPLC Analysis Enzymatic Synthesis Enzymatic Synthesis SPE Purification SPE Purification Enzymatic Synthesis->SPE Purification Sample Preparation Sample Preparation SPE Purification->Sample Preparation HPLC Separation (C18) HPLC Separation (C18) Sample Preparation->HPLC Separation (C18) UV Detection (260 nm) UV Detection (260 nm) HPLC Separation (C18)->UV Detection (260 nm) Quantification Quantification UV Detection (260 nm)->Quantification

References

The Linoleoyl-CoA Desaturase (FADS2) Enzyme: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleoyl-CoA desaturase, officially known as Fatty Acid Desaturase 2 (FADS2) or Delta-6-Desaturase (D6D), is a critical enzyme in human lipid metabolism. As the rate-limiting enzyme in the biosynthesis of long-chain polyunsaturated fatty acids (LC-PUFAs), FADS2 plays a pivotal role in maintaining cellular health, modulating inflammation, and influencing a range of physiological processes. Dysregulation of FADS2 activity has been implicated in a variety of pathological conditions, including metabolic syndrome, cardiovascular diseases, inflammatory disorders, and certain cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the function, mechanism, and regulation of FADS2, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Function and Enzymatic Reaction

FADS2 is an integral membrane protein located in the endoplasmic reticulum.[1] Its primary function is to introduce a cis-double bond at the sixth carbon position from the carboxyl end of specific fatty acyl-CoA substrates. This desaturation reaction is the initial and rate-limiting step in the conversion of essential fatty acids—linoleic acid (LA, an omega-6 fatty acid) and α-linolenic acid (ALA, an omega-3 fatty acid)—into their respective LC-PUFA derivatives.[2][3] Humans cannot synthesize LA and ALA de novo, hence their designation as essential nutrients that must be obtained from the diet.

The principal reactions catalyzed by FADS2 are:[2][3]

  • Omega-6 Pathway: Conversion of linoleoyl-CoA (18:2n-6) to γ-linolenoyl-CoA (18:3n-6).

  • Omega-3 Pathway: Conversion of α-linolenoyl-CoA (18:3n-3) to stearidonoyl-CoA (18:4n-3).

Beyond these canonical reactions, FADS2 also exhibits broader substrate specificity, including the desaturation of palmitoyl-CoA to sapienoyl-CoA, a fatty acid abundant in human sebum.[3][4]

Catalytic Mechanism

The desaturation of fatty acyl-CoAs by FADS2 is an oxidative process that requires molecular oxygen (O₂) and a source of electrons. The reaction mechanism involves a short electron transport chain within the endoplasmic reticulum membrane. Electrons are transferred from NADH or NADPH via cytochrome b5 reductase to the electron acceptor cytochrome b5.[5] Cytochrome b5 then donates electrons to the di-iron center within the active site of FADS2. This enzyme is an iron-containing oxidoreductase.[2] The reaction can be summarized as follows:

(9Z,12Z)-octadecadienoyl-CoA + 2 Fe(II)-[cytochrome b5] + O₂ + 2 H⁺ → (6Z,9Z,12Z)-octadecatrienoyl-CoA + 2 Fe(III)-[cytochrome b5] + 2 H₂O[5]

Enzymatic_Mechanism cluster_electron_transport Electron Transport Chain cluster_desaturation Desaturation Reaction NADH NADH Cyt_b5_Reductase Cytochrome b5 Reductase Cyt_b5_ox Cytochrome b5 (Fe³⁺) Cyt_b5_red Cytochrome b5 (Fe²⁺) FADS2 Linoleoyl-CoA Desaturase (FADS2) Cyt_b5_red->FADS2 2e⁻ Linoleoyl_CoA Linoleoyl-CoA Gamma_Linolenoyl_CoA γ-Linolenoyl-CoA O2 O2 H2O H2O

Figure 1: Electron transport and desaturation reaction catalyzed by FADS2.

Polyunsaturated Fatty Acid (PUFA) Biosynthesis Pathway

FADS2 initiates the biosynthetic cascade that, in conjunction with elongase enzymes and FADS1 (Delta-5-Desaturase), produces crucial LC-PUFAs such as arachidonic acid (AA) from the omega-6 pathway and eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) from the omega-3 pathway.[6] These LC-PUFAs are integral components of cell membranes and precursors to signaling molecules like eicosanoids (prostaglandins, leukotrienes), which are potent mediators of inflammation.

PUFA_Biosynthesis cluster_omega6 Omega-6 Pathway cluster_omega3 Omega-3 Pathway LA Linoleic Acid (18:2n-6) GLA γ-Linolenic Acid (18:3n-6) DGLA Dihomo-γ-Linolenic Acid (20:3n-6) AA Arachidonic Acid (20:4n-6) Eicosanoids6 Pro-inflammatory Eicosanoids ALA α-Linolenic Acid (18:3n-3) SDA Stearidonic Acid (18:4n-3) ETA Eicosatetraenoic Acid (20:4n-3) EPA Eicosapentaenoic Acid (20:5n-3) DHA Docosahexaenoic Acid (22:6n-3) Eicosanoids3 Anti-inflammatory Eicosanoids

Figure 2: The central role of FADS2 in the biosynthesis of omega-6 and omega-3 LC-PUFAs.

Regulation of FADS2 Expression and Activity

The expression and activity of FADS2 are tightly regulated by a multifactorial system involving dietary lipids, hormones, and transcription factors.

  • Dietary Regulation: High levels of dietary PUFAs, particularly AA, EPA, and DHA, have been shown to down-regulate the expression of the FADS2 gene, representing a negative feedback mechanism.[7]

  • Hormonal Regulation: Insulin (B600854) is a known activator of FADS2 expression, promoting lipogenesis.[8]

  • Transcriptional Regulation: Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) is a key transcription factor that upregulates the expression of genes involved in fatty acid synthesis, including FADS2.[8][9] The activation of SREBP-1c is influenced by insulin signaling pathways. Peroxisome proliferator-activated receptor alpha (PPARα) is also involved in regulating FADS2 expression.[10]

FADS2_Regulation Insulin Insulin SREBP-1c SREBP-1c Insulin->SREBP-1c activates FADS2_Gene FADS2 Gene SREBP-1c->FADS2_Gene upregulates transcription FADS2_Protein FADS2 Protein FADS2_Gene->FADS2_Protein expresses LC_PUFAs LC-PUFAs (AA, EPA, DHA) FADS2_Protein->LC_PUFAs synthesizes LC_PUFAs->SREBP-1c inhibits PPARa PPARα PPARa->FADS2_Gene regulates transcription

Figure 3: Key regulatory pathways influencing FADS2 gene expression.

Quantitative Data

Kinetic Parameters

The kinetic parameters of FADS2 can vary depending on the experimental system and conditions. The following table summarizes reported values for the Michaelis-Menten constant (Km) and maximum velocity (Vmax).

SubstrateSystemKm (µM)Vmax (nmol/min/mg protein)Reference
Linoleic AcidRat Liver Microsomes1.50.63[11]
Linoleic AcidRat Liver Microsomes~10.7 (uncorrected)~0.08 (uncorrected)[11]
Linoleic AcidAged Rat Liver MicrosomesIncreased with ageNo significant change[12]
α-Linolenic AcidAged Rat Liver MicrosomesSimilar in young and oldDecreased with age[12]

Note: Kinetic values can be significantly affected by factors such as endogenous substrate concentrations and competing enzymatic reactions within microsomal preparations.[11]

Tissue Expression

FADS2 mRNA is widely expressed across human tissues, with the highest levels typically observed in the adrenal gland and brain.[13]

TissueMedian FADS2 mRNA Expression (RPKM)
Adrenal Gland112.7
Brain TissuesHigh
ArteryModerate
BreastModerate
ColonModerate
EsophagusModerate
HeartModerate
LungModerate
NerveModerate
OvaryModerate
Skin (Sun Exposed)Moderate
StomachModerate
TestisModerate
ThyroidModerate
Adipose (Subcutaneous)Lower
LiverLower
Skeletal Muscle0.89
Whole Blood0.89

Data adapted from the Genotype-Tissue Expression (GTEx) Project.[13]

Experimental Protocols

FADS2 (Delta-6-Desaturase) Enzyme Activity Assay

This protocol outlines a method for determining FADS2 activity in microsomal preparations using a radiolabeled substrate.

Objective: To quantify the conversion of a radiolabeled substrate (e.g., [¹⁴C]-linoleic acid) to its desaturated product.

Materials:

  • Microsomal protein fraction isolated from tissues or cultured cells

  • [¹⁴C]-Linoleic acid (or other suitable radiolabeled substrate)

  • Coenzyme A (CoA)

  • ATP

  • NADH or NADPH

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Solvents for lipid extraction (e.g., chloroform:methanol)

  • Thin-layer chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system

  • Scintillation counter and scintillation fluid

Workflow:

Enzyme_Assay_Workflow Start Start Prepare_Reaction Prepare reaction mixture: - Microsomal protein - [¹⁴C]-Linoleic acid - CoA, ATP, NADH - Reaction buffer Start->Prepare_Reaction Incubate Incubate at 37°C Prepare_Reaction->Incubate Stop_Reaction Stop reaction (e.g., add strong acid/base) Incubate->Stop_Reaction Lipid_Extraction Extract lipids (e.g., chloroform:methanol) Stop_Reaction->Lipid_Extraction Separation Separate fatty acids (TLC or HPLC) Lipid_Extraction->Separation Quantification Quantify radioactivity of substrate and product bands Separation->Quantification Calculate_Activity Calculate enzyme activity (nmol/min/mg protein) Quantification->Calculate_Activity End End Calculate_Activity->End

Figure 4: Workflow for a FADS2 enzyme activity assay.

Detailed Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the microsomal protein (typically 50-200 µg), reaction buffer, cofactors (CoA, ATP, NADH/NADPH), and the radiolabeled substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution, such as a strong acid or base.

  • Lipid Extraction: Perform a lipid extraction using a suitable solvent system like chloroform:methanol.

  • Separation: Separate the fatty acid substrate and its desaturated product using either TLC or HPLC.[11]

  • Quantification: Scrape the corresponding spots from the TLC plate or collect the fractions from the HPLC and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the specific activity of the enzyme based on the amount of product formed per unit time per amount of protein.

Purification of Recombinant FADS2

This protocol describes a general approach for the expression and purification of His-tagged recombinant FADS2.

Objective: To obtain purified FADS2 protein for structural and functional studies.

Materials:

  • Expression vector containing the FADS2 cDNA with a His-tag

  • E. coli or other suitable expression host

  • Culture media and inducing agent (e.g., IPTG)

  • Lysis buffer

  • Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column

  • Wash buffer (containing a low concentration of imidazole)

  • Elution buffer (containing a high concentration of imidazole)

  • SDS-PAGE and Western blotting reagents

Workflow:

Protein_Purification_Workflow Start Start Transformation Transform expression host with FADS2 plasmid Start->Transformation Culture_Induction Culture cells and induce protein expression Transformation->Culture_Induction Cell_Lysis Harvest and lyse cells Culture_Induction->Cell_Lysis Clarification Clarify lysate by centrifugation Cell_Lysis->Clarification Affinity_Chromatography Apply supernatant to Ni-NTA column Clarification->Affinity_Chromatography Wash Wash column to remove non-specific proteins Affinity_Chromatography->Wash Elution Elute His-tagged FADS2 Wash->Elution Analysis Analyze fractions by SDS-PAGE & Western Blot Elution->Analysis End End Analysis->End

Figure 5: General workflow for the purification of recombinant His-tagged FADS2.

Detailed Methodology:

  • Expression: Transform a suitable host (e.g., E. coli) with the FADS2 expression vector. Grow the cells and induce protein expression.

  • Lysis: Harvest the cells and resuspend them in lysis buffer. Lyse the cells using sonication or other appropriate methods.

  • Clarification: Centrifuge the lysate to pellet cell debris and insoluble proteins.

  • Binding: Apply the clarified supernatant to a pre-equilibrated Ni-NTA column. The His-tagged FADS2 will bind to the resin.

  • Washing: Wash the column with wash buffer to remove unbound and non-specifically bound proteins.

  • Elution: Elute the purified FADS2 from the column using an elution buffer containing a high concentration of imidazole.

  • Analysis: Analyze the collected fractions by SDS-PAGE to assess purity and by Western blotting with an anti-His antibody to confirm the identity of the protein.

FADS2 Gene Expression Analysis by qPCR

This protocol provides a method for quantifying FADS2 mRNA levels in biological samples.

Objective: To measure the relative or absolute abundance of FADS2 transcripts.

Materials:

  • Biological sample (tissue or cells)

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR instrument

  • qPCR master mix (containing SYBR Green or a probe-based system)

  • Primers specific for the FADS2 gene and a reference gene (e.g., GAPDH, β-actin)

Workflow:

qPCR_Workflow Start Start RNA_Extraction Extract total RNA from sample Start->RNA_Extraction cDNA_Synthesis Synthesize cDNA via reverse transcription RNA_Extraction->cDNA_Synthesis qPCR_Setup Set up qPCR reaction: - cDNA - qPCR master mix - FADS2 & reference primers cDNA_Synthesis->qPCR_Setup qPCR_Run Perform qPCR qPCR_Setup->qPCR_Run Data_Analysis Analyze Ct values and calculate relative expression qPCR_Run->Data_Analysis End End Data_Analysis->End

Figure 6: Workflow for FADS2 gene expression analysis by qPCR.

Detailed Methodology:

  • RNA Extraction: Isolate total RNA from the biological sample using a commercial kit or a standard protocol like Trizol extraction.

  • cDNA Synthesis: Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: Perform the quantitative polymerase chain reaction using the synthesized cDNA, a qPCR master mix, and primers specific for FADS2 and a stable reference gene.

  • Data Analysis: Determine the cycle threshold (Ct) values for both the FADS2 and the reference gene. Calculate the relative expression of FADS2 using a method such as the ΔΔCt method, normalizing to the reference gene.

Conclusion and Future Directions

Linoleoyl-CoA desaturase (FADS2) is a central enzyme in lipid metabolism with far-reaching implications for human health and disease. Its role as the gatekeeper for the synthesis of bioactive long-chain polyunsaturated fatty acids positions it as a key regulator of cellular function and signaling. The intricate mechanisms governing its activity and expression are subjects of ongoing research, with significant potential for the development of novel therapeutic strategies. For professionals in drug development, targeting FADS2 offers a promising avenue for modulating inflammatory pathways and correcting metabolic imbalances. Future research should focus on elucidating the precise structural details of the enzyme to facilitate structure-based drug design, further delineating the complex regulatory networks that control its expression in different tissues and disease states, and exploring the therapeutic potential of FADS2 inhibitors and modulators in preclinical and clinical settings. A deeper understanding of this pivotal enzyme will undoubtedly pave the way for innovative treatments for a host of metabolic and inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for Acyl-CoA Profiling in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) species are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the regulation of various signaling pathways.[1][2][3] The accurate profiling of the acyl-CoA pool is therefore essential for understanding metabolic regulation in both healthy and diseased states, including metabolic disorders, cancer, and neurodegenerative diseases.[3][4][5] However, the quantitative analysis of acyl-CoAs presents significant analytical challenges due to their low abundance, inherent instability, and the complexity of biological matrices.[1][6][7]

These application notes provide detailed protocols for the sample preparation of acyl-CoAs from biological matrices for subsequent analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][8] Two common and effective extraction methodologies are presented: a straightforward solvent precipitation method and a more rigorous solid-phase extraction (SPE) protocol for enhanced sample cleanup.[2]

Comparative Analysis of Sample Preparation Methods

The choice of sample preparation method can significantly impact the recovery, purity, and stability of acyl-CoAs, thereby influencing the accuracy and sensitivity of their quantification. Below is a summary of key performance metrics for different approaches.

Methodological ApproachKey StrengthsKey LimitationsTypical RecoveryLimit of Detection (LOD)Applicable Acyl-CoA Chain LengthsReference
Solvent Precipitation Simple, fast, and effective for a broad range of acyl-CoAs.[2]Potential for ion suppression due to co-extracted matrix components. May have lower recovery for very long-chain species.[2]70-80% (tissue)[9]1-5 fmol[10]Short, Medium, and Long-Chain[2][9][10]
Solid-Phase Extraction (SPE) Excellent for sample clean-up, reducing matrix effects and improving sensitivity.[2] High recovery for a wide range of acyl-CoAs.[9]More time-consuming and requires method development for optimal performance.83-90% (for SPE step)[11]4.2 nM (very-long-chain) to 16.9 nM (short-chain)Short, Medium, and Long-Chain[11][12]
Phosphate Methylation Derivatization Improves chromatographic peak shape and covers a full range of acyl-CoAs (free CoA to C25:0-CoA). Resolves analyte loss due to surface adhesion.[12]Adds an extra step to the workflow; requires careful optimization of the derivatization reaction.Not explicitly stated, but optimized for extraction recovery.4.2 nM (VLC) to 16.9 nM (SC)[12]Full range (Free CoA to C25:0)[12]

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible research. The following sections provide step-by-step methodologies for the extraction and analysis of fatty acyl-CoAs.

Protocol 1: Solvent Precipitation for Acyl-CoA Extraction

This method is rapid and suitable for a broad range of acyl-CoAs from cultured cells or tissues.[2]

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold 80% methanol (B129727) in water (or other solvent systems like acetonitrile (B52724)/isopropanol)[2][11]

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)[13]

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Cell scraper (for adherent cells)

  • Centrifuge capable of >14,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Sample Harvesting:

    • Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add ice-cold 80% methanol (containing internal standards) and scrape the cells.[7]

    • Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS. Resuspend the pellet in ice-cold 80% methanol with internal standards.[7]

    • Tissue: Homogenize frozen tissue powder in an ice-cold extraction solvent.[2]

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.[2]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.[2]

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new pre-chilled tube.[2][7]

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[2]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium (B1175870) acetate.[2] The use of glass vials is recommended to decrease signal loss and improve sample stability.[6][14]

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification

This protocol provides a cleaner extract, which is beneficial for reducing matrix effects in the LC-MS/MS analysis.[2]

Materials:

  • Homogenization buffer (e.g., 100 mM KH2PO4, pH 4.9)[9]

  • Organic solvents (e.g., 2-propanol, acetonitrile)[9]

  • SPE cartridges (e.g., C18 or polymeric weak anion exchange)[2][13]

  • SPE manifold

  • Internal standards

  • Centrifuge

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Sample Homogenization: Homogenize the tissue or cell sample in an appropriate buffer mixed with an organic solvent.[2][9] For tissues, homogenization in a glass homogenizer with KH2PO4 buffer followed by the addition of 2-propanol and acetonitrile is effective.[9]

  • SPE Column Conditioning: Condition the SPE cartridge by washing with methanol, followed by equilibration with water or an aqueous buffer.[2][13]

  • Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.[2]

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A common approach is to use a high-aqueous buffer followed by a low percentage of organic solvent.[2][13]

  • Elution: Elute the acyl-CoAs from the cartridge using a high percentage of an organic solvent, such as methanol or acetonitrile, often with an additive like ammonium hydroxide (B78521) to facilitate elution from anion exchange columns.[2][13]

  • Solvent Evaporation and Reconstitution: Dry the eluate and reconstitute the sample as described in Protocol 1.[2]

Protocol 3: LC-MS/MS Analysis of Acyl-CoAs

This section provides a general workflow for the analysis of acyl-CoA extracts.

Chromatographic Separation:

  • Column: A C18 reversed-phase column is commonly used for separation.[2]

  • Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).[2]

  • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[2]

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[2]

Mass Spectrometry Detection:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification of specific acyl-CoA species.[5][15] A neutral loss scan of 506.9 can be used for the identification of all acyl-CoA species.[5][13]

Visual Workflows

Solvent_Precipitation_Workflow Solvent Precipitation Workflow for Acyl-CoA Extraction sample Cell Pellet or Tissue Homogenate add_solvent Add Ice-Cold 80% Methanol with Internal Standards sample->add_solvent vortex Vortex Vigorously (1 min) add_solvent->vortex centrifuge Centrifuge (e.g., 14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Under Nitrogen or Vacuum supernatant->dry reconstitute Reconstitute in Analysis Solvent dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Acyl-CoA extraction using solvent precipitation.

SPE_Workflow Solid-Phase Extraction (SPE) Workflow for Acyl-CoA Purification cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Final Steps homogenize Homogenize Sample in Buffer/Solvent condition Condition SPE Cartridge load Load Sample Homogenate condition->load wash Wash to Remove Impurities load->wash elute Elute Acyl-CoAs wash->elute dry Dry Eluate elute->dry reconstitute Reconstitute in Analysis Solvent dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Acyl-CoA purification using Solid-Phase Extraction.

Conclusion

The methodologies outlined in these application notes provide a robust framework for the sample preparation and analysis of acyl-CoAs in lipidomics research. The choice between a rapid solvent precipitation and a more thorough SPE cleanup will depend on the specific research question, sample matrix, and the required level of sensitivity and accuracy. Careful consideration of sample handling, including maintaining cold conditions and using appropriate solvents and vials, is critical for obtaining high-quality, reproducible data in acyl-CoA profiling.

References

Application Note: Indirect Analysis of Acyl-CoAs by Gas Chromatography through Derivatization of Cleaved Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid synthesis and degradation, energy production, and the biosynthesis of complex lipids. The analysis and quantification of the acyl portion of these molecules are crucial for understanding various physiological and pathological states. While liquid chromatography-mass spectrometry (LC-MS) is a common method for the analysis of intact acyl-CoAs, gas chromatography (GC) offers a high-resolution alternative for profiling the acyl chains.

Due to the low volatility of the large Coenzyme A moiety, direct analysis of intact acyl-CoAs by GC is not feasible. Therefore, an indirect approach is employed, which involves two key steps:

  • Cleavage of the Acyl Chain: The thioester bond linking the fatty acid to the Coenzyme A molecule is cleaved through hydrolysis or transesterification, releasing the fatty acid.

  • Derivatization: The released fatty acid is then chemically modified to a more volatile and thermally stable derivative, typically a fatty acid methyl ester (FAME), which is amenable to GC analysis.

This application note provides detailed protocols for the derivatization of acyl-CoAs for GC analysis via this indirect method, summarizes various derivatization techniques, and presents quantitative data where available.

Experimental Workflow

The overall experimental workflow for the analysis of the acyl component of acyl-CoAs by GC is depicted below. This process begins with the sample containing acyl-CoAs and concludes with the detection and quantification of the derivatized fatty acid chains.

workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis acyl_coa Acyl-CoA Sample hydrolysis Hydrolysis/ Transesterification acyl_coa->hydrolysis Cleavage of thioester bond ffa Free Fatty Acids hydrolysis->ffa derivatization Esterification/ Silylation ffa->derivatization fame Volatile Derivatives (e.g., FAMEs) derivatization->fame gc_ms GC-MS Analysis fame->gc_ms data Data Acquisition & Quantification gc_ms->data

Caption: General workflow for the indirect analysis of acyl-CoAs by GC.

Protocols

Protocol 1: One-Step Acid-Catalyzed Transesterification of Acyl-CoAs to FAMEs

This protocol combines the cleavage and derivatization steps into a single, efficient procedure. It is adapted from methods used for the analysis of fatty acids in various biological matrices.[1][2][3]

Materials:

  • Sample containing acyl-CoAs

  • Methanolic HCl (3N) or Boron trifluoride-methanol solution (14% w/v)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • Glass reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a glass reaction vial, add the acyl-CoA sample and a known amount of internal standard.

  • Add 2 mL of methanolic HCl or BF3-methanol reagent.

  • Cap the vial tightly and vortex briefly to mix.

  • Heat the mixture at 60-100°C for 15-60 minutes. The optimal time and temperature should be determined empirically for the specific acyl-CoA species of interest.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for injection into the GC-MS.

Protocol 2: Two-Step Alkaline Hydrolysis and Silylation

This method first cleaves the fatty acid from the CoA moiety using alkaline hydrolysis, followed by derivatization of the resulting free fatty acid using a silylating agent.

Materials:

  • Sample containing acyl-CoAs

  • 0.5 M NaOH in methanol

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • 1 M HCl for neutralization

  • Hexane

  • Silylating reagent (e.g., BSTFA with 1% TMCS)

  • Anhydrous sodium sulfate

  • Glass reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

Step A: Alkaline Hydrolysis

  • Add the acyl-CoA sample and a known amount of internal standard to a reaction vial.

  • Add 1 mL of 0.5 M NaOH in methanol.

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool the vial and neutralize the solution by adding 1 M HCl dropwise until a neutral pH is reached.

  • Add 2 mL of hexane and vortex to extract the free fatty acids.

  • Centrifuge to separate the phases and transfer the upper hexane layer to a new vial.

  • Evaporate the hexane under a gentle stream of nitrogen.

Step B: Silylation

  • To the dried free fatty acids, add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile) and 50 µL of BSTFA with 1% TMCS.

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Derivatization Methods for Fatty Acid Analysis

Several derivatization methods can be employed for the analysis of free fatty acids by GC. The choice of method depends on the specific fatty acids of interest, the sample matrix, and the available instrumentation. The most common methods are summarized in the table below.

Derivatization MethodReagent(s)DerivativeAdvantagesDisadvantages
Acid-Catalyzed Esterification BF3-Methanol, HCl-MethanolFatty Acid Methyl Esters (FAMEs)Quantitative, widely used, stable derivatives.[4][5][6]Harsher conditions may degrade some polyunsaturated fatty acids.
Base-Catalyzed Transesterification Sodium methoxide, Potassium hydroxide (B78521)Fatty Acid Methyl Esters (FAMEs)Rapid and occurs under mild conditions.Not suitable for free fatty acids, only for transesterification.[4]
Silylation BSTFA, MSTFA, TMCSTrimethylsilyl (TMS) estersDerivatizes other functional groups (e.g., hydroxyls), versatile.[7][8]Derivatives can be sensitive to moisture.[8]
Alkylation (non-esterification) Trimethylsulfonium hydroxide (TMSH)Fatty Acid Methyl Esters (FAMEs)Can be performed directly in the GC injector.[9]May not be suitable for all sample types.

Signaling Pathway and Logical Relationship Diagram

The derivatization process is a chemical transformation that enhances the suitability of the analyte for GC analysis. The following diagram illustrates the chemical logic of converting a non-volatile acyl-CoA into a volatile derivative for GC-MS analysis.

derivatization_logic cluster_process Chemical Transformation for GC Analysis acyl_coa Acyl-CoA Non-volatile cleavage Thioester Cleavage (Hydrolysis/Transesterification) acyl_coa->cleavage ffa Free Fatty Acid Polar, Poor GC performance cleavage->ffa derivatization Derivatization (e.g., Methylation) ffa->derivatization fame Fatty Acid Methyl Ester (FAME) Volatile, Thermally Stable derivatization->fame gc_analysis GC Separation & MS Detection fame->gc_analysis

Caption: Chemical logic of acyl-CoA derivatization for GC analysis.

Conclusion

The indirect analysis of acyl-CoAs by gas chromatography is a robust and reliable method for profiling the fatty acid composition of these important metabolites. The key to this approach is the efficient cleavage of the acyl chain from the CoA moiety, followed by quantitative derivatization to a volatile species, most commonly a fatty acid methyl ester. The protocols and methods described in this application note provide a comprehensive guide for researchers to successfully implement this analytical strategy in their laboratories. Careful optimization of the cleavage and derivatization steps is recommended to ensure accurate and reproducible quantification of the acyl-CoA pool.

References

Application of Linoleoyl-CoA in Studying Fatty Acid Uptake and Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleoyl-CoA, the activated form of the essential omega-6 fatty acid linoleic acid, is a critical intermediate in lipid metabolism. Its formation is the first committed step for the cellular utilization of linoleic acid, channeling it towards various metabolic fates, including energy production through β-oxidation, incorporation into complex lipids like phospholipids (B1166683) and triglycerides, and the synthesis of signaling molecules.[1] The study of linoleoyl-CoA is paramount for understanding the mechanisms of fatty acid uptake, activation, and intracellular trafficking. Dysregulation of these processes is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. These application notes provide detailed protocols and data for utilizing linoleoyl-CoA and its precursor, linoleic acid, to investigate these fundamental cellular processes.

Data Presentation

Table 1: Kinetic Parameters of Long-Chain Acyl-CoA Synthetase (ACSL) Isoforms

The activation of linoleic acid to linoleoyl-CoA is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs). Different ACSL isoforms exhibit distinct substrate specificities and tissue distribution, which contributes to the channeling of fatty acids into specific metabolic pathways.[2][3] While comprehensive kinetic data for all mammalian ACSL isoforms with linoleic acid are not exhaustively compiled in a single source, the following table summarizes available data and substrate preferences to guide researchers in selecting appropriate experimental systems.

ACSL IsoformSubstrate PreferenceApparent Km (µM)Apparent Vmax (nmol/min/mg protein)Cell/Tissue ContextReference
ACSL1 Prefers saturated and monounsaturated C16-C18 fatty acids~71.1 (for Oleate)~158.2 (for Oleate)Yeast (Faa1p)[4]
Linoleic acid is a known substrateN/AN/AMammalian tissues[5]
ACSL3 Broad specificity for C12-C20 fatty acidsN/AN/ACOS7 cells[5]
ACSL4 Strong preference for arachidonic acid (C20:4)~11.4 (for Arachidonate)~7180 (for Arachidonate)Recombinant protein[5]
Also activates other polyunsaturated fatty acidsN/AN/AHuman variants[1]
ACSL5 Prefers C16-C18 fatty acidsN/AN/ARecombinant protein[5]
ACSL6 Prefers C18-C20 fatty acidsN/AN/ARecombinant protein[5]
Table 2: Intracellular Concentrations of Long-Chain Acyl-CoAs

The intracellular concentration of linoleoyl-CoA and other long-chain acyl-CoAs is tightly regulated and reflects the balance between fatty acid uptake, activation, and utilization. These concentrations can be measured by techniques such as ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).

Acyl-CoA SpeciesConcentration Range (pmol/mg protein)Cell/Tissue TypeReference
Linoleoyl-CoA0.5 - 5Mouse Liver[6]
Oleoyl-CoA1 - 10Mouse Liver[6]
Palmitoyl-CoA2 - 20Mouse Liver[6]
Stearoyl-CoA1 - 8Mouse Liver[6]
Arachidonoyl-CoA0.2 - 2Mouse Liver[6]

Note: Concentrations can vary significantly based on cell type, metabolic state (e.g., fed vs. fasted), and experimental conditions.

Signaling Pathways and Experimental Workflows

Fatty Acid Uptake and Activation Workflow

The initial steps in cellular fatty acid utilization involve transport across the plasma membrane and subsequent activation to its CoA derivative. This workflow can be investigated using radiolabeled or fluorescently tagged fatty acids.

Fatty_Acid_Uptake_and_Activation_Workflow cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Linoleic_Acid_Ext Linoleic Acid (e.g., [14C]Linoleic Acid) FATP_CD36 Fatty Acid Transporters (FATP, CD36) Linoleic_Acid_Ext->FATP_CD36 Uptake Linoleic_Acid_Int Intracellular Linoleic Acid FATP_CD36->Linoleic_Acid_Int ACSL Long-Chain Acyl-CoA Synthetase (ACSL) Linoleic_Acid_Int->ACSL Activation Linoleoyl_CoA Linoleoyl-CoA ACSL->Linoleoyl_CoA ATP, CoA-SH -> AMP, PPi Metabolic_Fates Downstream Metabolic Fates (β-oxidation, Lipid Synthesis) Linoleoyl_CoA->Metabolic_Fates Gene_Regulation_by_Linoleoyl_CoA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Linoleic_Acid Linoleic Acid ACSL ACSL Linoleic_Acid->ACSL Linoleoyl_CoA Linoleoyl-CoA ACSL->Linoleoyl_CoA HNF4a HNF-4α Linoleoyl_CoA->HNF4a Modulates Activity PPARa PPARα Linoleoyl_CoA->PPARa Potential Ligand DNA DNA (Promoter Regions) HNF4a->DNA PPARa->DNA Gene_Expression Target Gene Expression (e.g., Acot1, Cyp4a10) DNA->Gene_Expression Transcription

References

Troubleshooting & Optimization

Troubleshooting low recovery of linoleoyl-CoA during tissue extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of linoleoyl-CoA from tissue samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low recovery of linoleoyl-CoA during tissue extraction?

A1: Low recovery is typically due to the inherent instability of the thioester bond in the linoleoyl-CoA molecule and its susceptibility to degradation. The main contributing factors are:

  • Enzymatic Degradation: Upon tissue homogenization, cellular enzymes, particularly acyl-CoA thioesterases (ACOTs), are released and can rapidly hydrolyze the thioester bond.[1]

  • Chemical Hydrolysis: The thioester bond is prone to hydrolysis, especially under neutral or alkaline conditions.[1]

  • Thermal Decomposition: Elevated temperatures accelerate both enzymatic and chemical degradation.[1]

  • Inefficient Extraction: Incomplete cell lysis or the use of non-optimal solvent systems can result in poor extraction from the tissue matrix.

Q2: What is the optimal pH for extracting and storing linoleoyl-CoA?

A2: Aqueous solutions of Coenzyme A and its esters are most stable in a slightly acidic pH range, typically between 2 and 6. Stability significantly decreases in alkaline conditions (pH above 8).[1] Extraction protocols for acyl-CoAs often utilize buffers with a pH of around 4.9 to enhance stability.[1][2]

Q3: How critical is temperature during the extraction process?

A3: Temperature is a critical factor. It is imperative to keep samples on ice (0-4°C) or at sub-zero temperatures throughout the entire extraction procedure, including homogenization, centrifugation, and solvent evaporation steps.[1] Tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction to minimize enzymatic degradation.[3]

Q4: Which extraction methods are commonly used for long-chain acyl-CoAs like linoleoyl-CoA?

A4: Common methods involve a combination of homogenization in an acidic buffer, extraction with organic solvents, and often a solid-phase extraction (SPE) step for purification and concentration.[2][4] Modified Bligh-Dyer techniques have also been successfully used, where long-chain acyl-CoAs are partitioned into a methanolic aqueous phase.[5]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the extraction of linoleoyl-CoA.

Problem 1: Very low or undetectable levels of linoleoyl-CoA.

Possible CauseRecommended Solution
Incomplete Quenching of Enzymatic Activity This is the most critical step. Immediately after collection, flash-freeze tissue in liquid nitrogen.[3] Homogenize the frozen tissue powder directly in a pre-cooled acidic extraction buffer to rapidly inactivate cellular thioesterases.[1][6]
Inefficient Tissue Homogenization Ensure the tissue is completely homogenized to allow for effective extraction. For tough tissues, use a powerful mechanical homogenizer. Keep the sample on ice during the entire process.[4]
Non-Optimal pH of Extraction Buffer Using neutral or alkaline buffers can lead to rapid chemical hydrolysis of the thioester bond.[1] Use an acidic extraction buffer, such as 100 mM potassium phosphate (B84403) at pH 4.9.[2]
Incorrect Solvent System or Ratios The choice and ratio of solvents are crucial for efficient extraction. Acetonitrile (B52724) or methanol-chloroform mixtures are commonly used.[2][4] Ensure precise measurement and appropriate ratios as specified in validated protocols.

Problem 2: High variability and inconsistent recovery between replicates.

Possible CauseRecommended Solution
Inconsistent Sample Handling Standardize every step of the protocol. This includes homogenization time, solvent volumes, incubation times, and centrifugation speed/duration. Ensure all samples are processed under identical temperature conditions.[3]
Variable Tissue Sample Size Using inconsistent amounts of starting material will lead to variable results. Weigh frozen tissue samples accurately (e.g., 20-100 mg) before homogenization.[2][5]
Phase Separation Issues (Emulsions) Emulsions can form during liquid-liquid extraction steps, trapping the analyte and leading to inconsistent recovery. To break emulsions, try centrifugation at a moderate speed (e.g., 2000 rpm), adding a small amount of salt (e.g., NaCl), or allowing the sample to stand for a longer period on ice.[3]
Loss During Purification/Concentration The solid-phase extraction (SPE) and solvent evaporation steps can be sources of sample loss. Ensure the SPE column is conditioned and equilibrated properly.[4] For evaporation, use a gentle stream of nitrogen at room temperature rather than high heat.[4]

Data Presentation

Table 1: Comparison of Reported Recovery Rates for Long-Chain Acyl-CoA Extraction Methods

MethodKey FeaturesTissue TypesReported Recovery (%)Reference
Modified HPLC Method Homogenization in KH₂PO₄ buffer (pH 4.9), acetonitrile extraction, SPE purification.Rat Heart, Kidney, Muscle70-80%[2]
UHPLC-ESI-MS/MS Serial reversed-phase and HILIC chromatography.Mouse Liver, Cell Lines90-111%[7][8]
Flow-Injection MS/MS Methanol-chloroform extraction, SPE cleanup.Mouse LiverNot explicitly stated, but validated for profiling.[4]

Experimental Protocols

Protocol: High-Recovery Extraction of Linoleoyl-CoA from Tissue

This protocol is a synthesized methodology based on improved techniques for long-chain acyl-CoA analysis.[2][4]

1. Reagents and Materials:

  • Extraction Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9

  • Extraction Solvents: Acetonitrile, 2-Propanol (HPLC grade)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Solid-Phase Extraction (SPE) Columns (e.g., C18 or oligonucleotide purification columns)

  • Homogenizer (e.g., PowerGen or glass homogenizer)

  • Centrifuge capable of 4°C operation

2. Sample Preparation and Homogenization:

  • Weigh approximately 50-100 mg of frozen tissue. Perform all steps on ice.

  • Add the frozen tissue to a pre-chilled glass homogenizer containing 1 mL of ice-cold Extraction Buffer.

  • Add the internal standard at this stage to account for extraction losses.

  • Homogenize thoroughly until no visible tissue fragments remain.

  • Add 1 mL of 2-propanol to the homogenate and homogenize again briefly.[2]

3. Solvent Extraction:

  • Add 2 mL of acetonitrile to the homogenate.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs.

4. Solid-Phase Extraction (SPE) Purification:

  • Condition an SPE column by passing 3 mL of methanol (B129727), followed by 3 mL of water.[4]

  • Load the supernatant from the previous step onto the column.

  • Wash the column with 2.5 mL of 2% formic acid, followed by a wash with 2.5 mL of methanol to remove interfering substances.[4]

  • Elute the acyl-CoAs using an appropriate solvent. For oligonucleotide columns, 2-propanol is used.[2] For other columns, an elution with 2.5 mL of 2% ammonium (B1175870) hydroxide (B78521) followed by 2.5 mL of 5% ammonium hydroxide can be effective.[4]

  • Collect the eluent.

5. Sample Concentration and Analysis:

  • Dry the collected eluent under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of an appropriate solvent for your analytical method (e.g., 50% methanol for LC-MS).[4]

  • Proceed with analysis via HPLC-UV (monitoring at 260 nm) or LC-MS/MS for quantification.[2][4]

Visualizations

ExtractionWorkflow cluster_prep Sample Preparation cluster_extract Extraction & Purification cluster_analysis Analysis Tissue 1. Flash-Freeze Tissue Sample Homogenize 2. Homogenize in Acidic Buffer (pH 4.9) Tissue->Homogenize Solvent 3. Add Solvents (e.g., Acetonitrile) Homogenize->Solvent Centrifuge 4. Centrifuge (4°C) Solvent->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant SPE 6. Solid-Phase Extraction (SPE) Supernatant->SPE Dry 7. Dry Eluent (Nitrogen Stream) SPE->Dry Reconstitute 8. Reconstitute Sample Dry->Reconstitute Analysis 9. LC-MS/MS or HPLC Analysis Reconstitute->Analysis

Caption: General workflow for linoleoyl-CoA extraction and analysis.

TroubleshootingFlowchart Start Start: Low Linoleoyl-CoA Recovery Q_Enzyme Was enzymatic activity quenched immediately (flash freezing)? Start->Q_Enzyme A_Enzyme_No CRITICAL ERROR: Enzymes degraded the sample. Restart with immediate flash freezing. Q_Enzyme->A_Enzyme_No No Q_pH Was an acidic extraction buffer (pH ~4.9) used? Q_Enzyme->Q_pH Yes A_pH_No ACTION: Use acidic buffer (e.g., 100mM KH₂PO₄, pH 4.9) to prevent hydrolysis. Q_pH->A_pH_No No Q_Temp Were all steps performed on ice (0-4°C)? Q_pH->Q_Temp Yes A_pH_No->Q_Temp A_Temp_No ACTION: Maintain ice-cold conditions throughout to prevent thermal degradation. Q_Temp->A_Temp_No No Q_Hmg Was tissue homogenization complete? Q_Temp->Q_Hmg Yes A_Temp_No->Q_Hmg A_Hmg_No ACTION: Ensure complete tissue disruption to release analyte from matrix. Q_Hmg->A_Hmg_No No End Problem likely resolved. If issues persist, check SPE/instrument performance. Q_Hmg->End Yes A_Hmg_No->End

Caption: Troubleshooting flowchart for low linoleoyl-CoA recovery.

References

Preventing degradation of (6Z,9Z)-Octadecadienoyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (6Z,9Z)-Octadecadienoyl-CoA Analysis

Welcome to the technical support center for the handling and analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to prevent the degradation of this critical polyunsaturated acyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during sample preparation?

A1: this compound is susceptible to three main degradation pathways:

  • Enzymatic Hydrolysis: Cellular thioesterases, such as Acyl-CoA thioesterases (ACOTs), can rapidly cleave the thioester bond, releasing coenzyme A and the free fatty acid, linoleic acid.[1][2] This is often the most significant cause of degradation immediately following cell lysis.

  • Chemical Hydrolysis: The thioester bond is prone to hydrolysis, particularly under neutral to alkaline pH conditions (pH > 7).[3] Maintaining an acidic environment is crucial for its stability.

  • Oxidation: The two cis double bonds in the polyunsaturated acyl chain are highly susceptible to oxidation by atmospheric oxygen and reactive oxygen species. This can be initiated by light, heat, or trace metal ions, leading to the formation of various oxidation products, including hydroperoxides and aldehydes, which can compromise sample integrity.

Q2: What is the optimal temperature for handling and storing samples containing this compound?

A2: To minimize both enzymatic and chemical degradation, all sample preparation steps should be performed on ice (0-4°C). For short-term storage (hours to a few days), samples should be kept at -20°C. For long-term storage, temperatures of -80°C are required to ensure stability. It is critical to flash-freeze samples in liquid nitrogen immediately after collection and to avoid repeated freeze-thaw cycles.

Q3: How does pH affect the stability of this compound?

A3: this compound is most stable in a slightly acidic environment, typically between pH 4.0 and 6.5. Alkaline conditions (pH > 7) significantly accelerate the rate of chemical hydrolysis of the thioester bond. Therefore, acidic extraction buffers are strongly recommended.

Q4: Should I use antioxidants during my sample preparation?

A4: Yes, the use of antioxidants is highly recommended to prevent the oxidation of the polyunsaturated fatty acyl chain. Butylated hydroxytoluene (BHT) is a commonly used antioxidant in lipid analysis.[4][5][6] It can be added to the extraction solvent to scavenge free radicals. Tocopherols (Vitamin E) are also effective natural antioxidants for protecting lipids from oxidation.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no recovery of this compound Enzymatic Degradation: Thioesterase activity upon cell lysis.Immediately quench metabolic activity by homogenizing the sample in an ice-cold acidic extraction buffer containing organic solvent (e.g., isopropanol (B130326) or acetonitrile).[9] Work quickly and keep samples on ice at all times.
Chemical Hydrolysis: Use of neutral or alkaline buffers.Ensure all buffers and solvents used during extraction are acidic (pH 4.0-6.5).
Oxidative Degradation: Exposure to air, light, or heat.Add an antioxidant such as BHT (e.g., 50 µM) to the extraction solvent.[3] Work in a dimly lit area and avoid unnecessary exposure of the sample to air. Store extracts under an inert gas (nitrogen or argon) if possible.
Poor Extraction Efficiency: Incomplete cell lysis or analyte partitioning.Ensure thorough homogenization of the tissue or cells. Use a proven extraction method like a modified Bligh-Dyer or Folch extraction with appropriate solvent ratios.[10]
High variability between replicate samples Inconsistent Sample Handling: Differences in time from collection to quenching, or temperature fluctuations.Standardize the sample collection and preparation workflow meticulously. Ensure all samples are processed for the same duration and under identical temperature conditions.
Precipitation of Analyte: Analyte crashing out of solution upon reconstitution.Optimize the reconstitution solvent. A solution of 50% methanol (B129727) or acetonitrile (B52724) in water is often a good starting point. Ensure the final extract is completely dissolved before injection.
Appearance of unexpected peaks in chromatogram Oxidation Products: New peaks may correspond to oxidized forms of the analyte.Improve antioxidant protection by increasing the concentration of BHT or using a combination of antioxidants. Minimize sample exposure to oxygen.
Hydrolysis Product: A peak corresponding to linoleic acid may be prominent.Re-evaluate the pH of all solutions and the temperature at which the preparation is performed to minimize thioester cleavage.

Data Presentation

Table 1: Illustrative Stability of this compound at Different Temperatures (at pH 5.0)

Temperature (°C)Time (hours)Expected Recovery (%)Notes
424> 95%Ideal for short-term bench work.
2524< 70%Significant degradation at room temperature.
3724< 40%Rapid degradation at physiological temperatures.

Table 2: Illustrative Stability of this compound at Different pH Values (at 4°C)

pHTime (hours)Expected Recovery (%)Notes
4.524> 98%High stability in acidic conditions.
7.024~ 80%Noticeable hydrolysis at neutral pH.
8.524< 50%Rapid hydrolysis in alkaline conditions.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Tissues

This protocol is designed to maximize recovery and minimize degradation.

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Homogenizer (e.g., glass Dounce or bead beater)

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Ice-cold 2-propanol

  • Ice-cold acetonitrile

  • Butylated Hydroxytoluene (BHT) stock solution (e.g., 10 mM in ethanol)

  • Saturated ammonium (B1175870) sulfate (B86663) solution

  • Centrifuge capable of reaching 14,000 x g at 4°C

  • Nitrogen gas evaporator

Procedure:

  • Preparation: Pre-chill all tubes, buffers, and solvents on ice. Add BHT to the 2-propanol to a final concentration of 50 µM.

  • Homogenization: In a pre-chilled glass homogenizer, add the frozen tissue to 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). Homogenize thoroughly on ice.

  • Solvent Addition: Add 2 mL of ice-cold 2-propanol containing BHT and homogenize again.

  • Extraction: Add 4 mL of ice-cold acetonitrile and 0.25 mL of saturated ammonium sulfate. Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.[11]

  • Supernatant Collection: Carefully transfer the upper phase (supernatant) containing the acyl-CoAs to a new pre-chilled tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of an appropriate solvent for your analytical method (e.g., 50% methanol in water).

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 10 mM ammonium acetate and 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 10% B

    • 18.1-25 min: Re-equilibrate at 10% B

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition (example): The specific transition for this compound should be optimized on your instrument. A common fragmentation is the neutral loss of the phosphopantetheine moiety.

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximal signal intensity.

Visualizations

cluster_prep Sample Preparation Workflow Sample Tissue/Cell Sample Quench Quench & Homogenize (Ice-cold acidic buffer + organic solvent + BHT) Sample->Quench Extract Solvent Extraction (Isopropanol/Acetonitrile) Quench->Extract Centrifuge Centrifugation (14,000 x g, 4°C) Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Dry Down (Nitrogen Stream) Supernatant->Dry Reconstitute Reconstitute (50% Methanol) Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General experimental workflow for the extraction of this compound.

cluster_hydrolysis Hydrolysis Pathways cluster_oxidation Oxidation Pathway Analyte This compound Enzymatic Enzymatic Hydrolysis Analyte->Enzymatic Chemical Chemical Hydrolysis Analyte->Chemical Oxidation Oxidation Analyte->Oxidation Products_H Linoleic Acid + Coenzyme A Enzymatic->Products_H Chemical->Products_H Thioesterase Thioesterases (ACOTs) Thioesterase->Enzymatic pH Neutral/Alkaline pH (pH > 7) pH->Chemical Products_O Hydroperoxides, Aldehydes, etc. Oxidation->Products_O Initiators Oxygen, Light, Heat, Metal Ions Initiators->Oxidation

Caption: Primary degradation pathways of this compound during sample prep.

References

Selection of internal standards for accurate acyl-CoA measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the selection and use of internal standards for accurate acyl-CoA quantification. Find answers to frequently asked questions and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is the accurate measurement of acyl-CoAs important?

Acyl-coenzyme A (acyl-CoA) derivatives are central intermediates in numerous metabolic pathways, including fatty acid metabolism, energy production, and the biosynthesis of lipids.[1] They also function as signaling molecules and are involved in post-translational protein modifications, linking cellular metabolism to regulation and disease.[1] Accurate quantification is critical for understanding metabolic regulation in various physiological and pathological states, such as metabolic diseases, cancer, and neurodegenerative disorders.[1][2][3]

Q2: What are the main challenges in quantifying acyl-CoAs?

Accurate acyl-CoA measurement is challenging due to several factors:

  • Instability: Acyl-CoAs are sensitive to temperature and pH, making them prone to degradation during sample preparation.[4]

  • Low Abundance: These molecules are often present at very low concentrations in biological samples, requiring highly sensitive analytical methods.[5]

  • Structural Diversity: The wide range of acyl chain lengths and saturation levels results in diverse physicochemical properties, making a single extraction and analysis method difficult.[4]

  • Matrix Effects: Co-eluting compounds from the biological matrix can interfere with ionization in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.[6]

Q3: Why is an internal standard (IS) essential for acyl-CoA analysis?

An internal standard is crucial to correct for the loss of analytes during sample preparation and for variations in instrument response (e.g., matrix effects).[6][7] By adding a known amount of an IS to the sample at the earliest stage of preparation, it experiences the same processing as the target acyl-CoAs. The ratio of the analyte signal to the IS signal is used for quantification, which significantly improves the accuracy, precision, and reproducibility of the measurement.[8][9]

Q4: What are the different types of internal standards used for acyl-CoA measurement?

There are three main types of internal standards for acyl-CoA analysis:

  • Stable Isotope-Labeled (SIL) Acyl-CoAs: These are considered the "gold standard."[10][11] They are structurally and chemically identical to the endogenous analyte but have a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N).[6] This ensures they co-elute chromatographically and have nearly identical ionization efficiency and extraction recovery as the target analyte.[9][12]

  • Odd-Chain Acyl-CoAs: These are acyl-CoAs with an odd number of carbon atoms in their fatty acid chain (e.g., C15:0-CoA, C17:0-CoA).[8][13] They are used because they are structurally similar to endogenous even-chain acyl-CoAs but are typically absent or present at very low levels in most biological systems.[5]

  • Structural Analogs: These are molecules that are chemically similar but not identical to the analytes, such as crotonoyl-CoA.[14] While less ideal than SIL or odd-chain standards, they can be used when specific standards are unavailable.[12]

Q5: What is the SILEC method for generating internal standards?

SILEC, which stands for Stable Isotope Labeling by Essential Nutrients in Cell Culture, is a powerful technique for producing a comprehensive suite of SIL internal standards.[9][10] In this method, cells are cultured in a medium where an essential nutrient, like the vitamin pantothenate (a precursor to Coenzyme A), is replaced with its heavy isotope-labeled version (e.g., [¹³C₃¹⁵N₁]-pantothenate).[10] The cells incorporate this labeled precursor, generating a complete set of endogenous acyl-CoAs that are mass-shifted, creating an ideal internal standard cocktail that mirrors the complexity of the samples to be analyzed.[9][11]

Troubleshooting Guide

Problem: High variability in measurements between technical replicates.

  • Possible Cause 1: Inconsistent Sample Handling. Acyl-CoAs are unstable. Variations in time or temperature during sample preparation can lead to differential degradation.

    • Solution: Keep samples on ice or at 4°C at all times.[13] Minimize the time between sample harvesting and extraction. Ensure all samples are processed identically and in parallel where possible.

  • Possible Cause 2: Incomplete or Variable Extraction. The efficiency of the extraction can vary between samples.

    • Solution: Ensure the internal standard is added at the very beginning of the extraction process to account for variability.[15] Vigorously vortex or homogenize samples after adding extraction solvents to ensure complete cell lysis and protein precipitation.

  • Possible Cause 3: Instability in the Autosampler. Acyl-CoAs can degrade in the autosampler, especially over a long sequence.[4]

    • Solution: Keep the autosampler temperature at 4°C.[8] A study showed that the coefficient of variation (CV) for acyl-CoA standards was lower in certain solvents over 48 hours at 4°C.[4] Reconstitute dried extracts in a solvent that promotes stability, such as 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[13]

Problem: Low or no signal for target acyl-CoAs (Poor Recovery).

  • Possible Cause 1: Analyte Degradation. The thioester bond of acyl-CoAs is susceptible to hydrolysis, especially at non-optimal pH.

    • Solution: Use slightly acidic conditions during extraction and separation where appropriate for short-chain acyl-CoAs.[16] Work quickly and keep samples cold. Consider using glass vials instead of plastic to minimize signal loss due to adsorption.[2]

  • Possible Cause 2: Inefficient Extraction Method. The chosen solvent may not be optimal for the acyl-CoAs of interest (e.g., short-chain vs. long-chain).

    • Solution: Optimize the extraction solvent. For a broad range of acyl-CoAs, a common method is protein precipitation with cold methanol or acetonitrile.[13] For long-chain species, a liquid-liquid extraction might be more effective.[5]

  • Possible Cause 3: Loss During Solid-Phase Extraction (SPE). If using SPE for cleanup, the analytes may not be binding or eluting efficiently.

    • Solution: Validate the SPE method by testing the recovery of standards. Ensure the column is conditioned and equilibrated correctly. Optimize the wash and elution solvents. An alternative is to use a simpler protein precipitation method which can have high sensitivity without an SPE step.[3][5]

  • Possible Cause 4: Ion Suppression. Components from the sample matrix can co-elute with the analytes and suppress their ionization in the mass spectrometer.

    • Solution: The best solution is to use a stable isotope-labeled internal standard, which will be suppressed to the same degree as the analyte, thus correcting the final calculated amount.[6] Improving chromatographic separation to resolve the analyte from interfering compounds can also help.

Quantitative Data Summary

The choice of internal standard and analytical method significantly impacts precision. The following table summarizes reported analytical precision for acyl-CoA measurements using different internal standards.

Acyl-CoA SpeciesInternal Standard UsedAnalytical MethodIntra-assay CV (%)Inter-assay CV (%)Reference
Long-Chain Acyl-CoAs (C14-C20)C17:0-CoAUPLC-MS/MS5 - 105 - 6[8]
[U¹³C]16-CoA EnrichmentC17:0-CoAUPLC-MS/MS5 (average)6 (average)[8]
Short-Chain Acyl-CoAsCrotonoyl-CoALC-MS/MS< 15< 15[14]
Various Acyl-CoAsSILEC-generated standardsLC-MS/MSNot specifiedNot specified[9][10]

CV: Coefficient of Variation. Lower percentages indicate higher precision.

Experimental Protocols

Protocol: Acyl-CoA Extraction from Cultured Cells using an Internal Standard

This protocol describes a general method for extracting a broad range of acyl-CoAs from cultured cells using protein precipitation.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Internal Standard (IS) solution: A mixture of appropriate internal standards (e.g., ¹³C-labeled acyl-CoAs or odd-chain acyl-CoAs like C17:0-CoA) dissolved in a suitable solvent.[8][13]

  • Extraction Solvent: LC-MS grade methanol, pre-chilled to -80°C.[13]

  • Microcentrifuge tubes (1.5 mL), pre-chilled

  • Cell scraper (for adherent cells)

  • Centrifuge capable of >15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution Solvent: 50% methanol in 50 mM ammonium acetate (pH 7).[13]

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension Cells: Pellet cells by centrifugation (e.g., 500 x g for 5 min at 4°C). Wash the pellet twice with ice-cold PBS.

  • Metabolism Quenching and Lysis:

    • Add a defined volume of the pre-chilled (-80°C) methanol containing the internal standard directly to the washed cells (on the plate for adherent cells, or to the pellet for suspension cells).[13] The volume should be sufficient to cover the cells or resuspend the pellet (e.g., 1 mL for a 10 cm dish).

    • For adherent cells, use a cell scraper to scrape the cells into the methanol. For suspension cells, vortex thoroughly to resuspend the pellet.[13]

  • Extraction:

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

    • Incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.

  • Clarification:

    • Centrifuge the tubes at maximum speed (>15,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.[13]

  • Drying:

    • Dry the supernatant completely using a vacuum concentrator or a gentle stream of nitrogen. Do not use excessive heat.

  • Reconstitution:

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of reconstitution solvent.[13] Vortex briefly and centrifuge to pellet any insoluble material before transferring the final extract to an autosampler vial for LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Harvest & Wash Cells quench Add Cold Methanol + Internal Standard start->quench Quench Metabolism extract Incubate & Centrifuge quench->extract Precipitate Protein collect Collect Supernatant extract->collect dry Dry Extract collect->dry reconstitute Reconstitute for Analysis dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quant Quantify using Analyte/IS Ratio lcms->quant is_source Internal Standard (e.g., ¹³C-Acyl-CoA) is_source->quench

Caption: Workflow for acyl-CoA extraction with an internal standard.

troubleshooting_guide problem Problem: High Variability or Poor Recovery cause1 Is the sample handling consistent and cold? problem->cause1 cause2 Was the IS added at the very first step? cause1->cause2 Yes solution1 Solution: Standardize all handling steps. Work on ice. cause1->solution1 No cause3 Is the autosampler kept cold (4°C)? cause2->cause3 Yes solution2 Solution: Add IS to quench solvent to correct for all downstream variations. cause2->solution2 No cause4 Is a stable isotope-labeled IS being used? cause3->cause4 Yes solution3 Solution: Set autosampler to 4°C. Use stabilizing reconstitution solvent. cause3->solution3 No solution4 Solution: Use SIL-IS to correct for matrix effects and variable recovery. cause4->solution4 No

Caption: Troubleshooting logic for common acyl-CoA analysis issues.

References

Technical Support Center: Optimization of Chromatography for Separating C18:1-CoA and C18:2-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of C18:1-CoA (oleoyl-CoA) and C18:2-CoA (linoleoyl-CoA) isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of C18:1-CoA and C18:2-CoA isomers using liquid chromatography-mass spectrometry (LC-MS).

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too much sample can lead to peak distortion.- Reduce Injection Volume/Concentration: Perform a dilution series (e.g., 1:2, 1:5, 1:10) to see if peak shape improves. - Use a Higher Capacity Column: If possible, switch to a column with a larger internal diameter or particle size.
Secondary Interactions: Residual silanols on the column's stationary phase can interact with the analytes, causing tailing.- Mobile Phase pH Adjustment: For long-chain acyl-CoAs, using a mobile phase with a slightly basic pH (around 10.5) with a modifier like ammonium (B1175870) hydroxide (B78521) can improve peak shape. - Use End-capped Columns: Employ high-purity, end-capped C18 columns to minimize silanol (B1196071) interactions.
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak fronting or splitting.- Match Sample Solvent to Initial Mobile Phase: Whenever possible, dissolve the sample in the starting mobile phase of your gradient.
Column Contamination: Accumulation of biological matrix components on the column can lead to distorted peaks.- Implement a Column Wash Step: After each run, flush the column with a strong solvent to remove contaminants. A 0.1% phosphoric acid wash between injections can be effective for phosphorylated molecules like acyl-CoAs. - Use a Guard Column: Protect your analytical column with a guard column to trap strongly retained compounds.
Poor Resolution Between C18:1-CoA and C18:2-CoA Inadequate Mobile Phase Gradient: The gradient may be too steep, not allowing enough time for the isomers to separate.- Optimize the Gradient: Decrease the ramp rate of the organic solvent. A shallower gradient provides more time for the analytes to interact with the stationary phase, improving resolution.
Incorrect Mobile Phase Composition: The choice of organic modifier can affect selectivity.- Evaluate Different Organic Modifiers: While acetonitrile (B52724) is common, experimenting with methanol (B129727) or isopropanol (B130326) in the mobile phase can alter selectivity and improve separation.
Suboptimal Column Chemistry: Not all C18 columns have the same selectivity for lipid isomers.- Test Different C18 Columns: Compare columns with different bonding densities, end-capping, or particle technologies (e.g., fully porous vs. superficially porous). C30 columns may also offer alternative selectivity for lipid isomers.
Elevated Column Temperature: Higher temperatures can sometimes decrease resolution for closely related compounds.- Adjust Column Temperature: Experiment with lower column temperatures to enhance separation, but be mindful of increased backpressure.
Retention Time Shifts Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can lead to shifts in retention time.- Prepare Fresh Mobile Phase Daily: Ensure accurate and consistent preparation of mobile phase components.
Column Equilibration: Insufficient equilibration time between runs can cause retention time drift.- Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
System Leaks: Leaks in the HPLC system can cause fluctuations in flow rate and pressure, leading to inconsistent retention times.- Check for Leaks: Inspect all fittings and connections for any signs of leakage.
Low Signal Intensity / Poor Sensitivity Ion Suppression: Co-eluting matrix components can suppress the ionization of the target analytes in the mass spectrometer.- Improve Sample Preparation: Incorporate a solid-phase extraction (SPE) step to clean up the sample and remove interfering substances. - Optimize Chromatography: Adjust the gradient to separate the analytes from the majority of matrix components.
Suboptimal MS Parameters: Incorrect mass spectrometer settings can lead to poor detection.- Optimize Source and Collision Energies: Infuse a standard solution of the analytes to determine the optimal spray voltage, gas flows, and collision energy for the precursor and product ions.
Analyte Instability: Acyl-CoAs can be unstable in aqueous solutions.- Maintain Low Temperatures: Keep samples in a cooled autosampler (e.g., 4°C) and analyze them promptly after preparation.
High Backpressure Column Frit Blockage: Particulates from the sample or mobile phase can clog the column inlet frit.- Filter Samples and Mobile Phases: Use 0.22 µm filters for all samples and mobile phases before use. - Reverse Flush the Column: If permitted by the manufacturer, backflushing the column can dislodge particulates.
Precipitation in the System: Buffer salts can precipitate if the organic solvent concentration becomes too high.- Ensure Buffer Solubility: Use buffers that are soluble in the highest organic concentration of your gradient. Flush the system with a high-aqueous mobile phase after the analytical run.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for separating C18:1-CoA and C18:2-CoA isomers?

A1: A high-quality reversed-phase C18 column is the most common choice. However, the specific selectivity towards these isomers can vary between different C18 columns. Factors to consider include the particle size (sub-2 µm particles can provide higher efficiency), pore size, and the type of silica (B1680970) and bonding chemistry used. It may be necessary to screen a few different C18 columns from various manufacturers to find the optimal one for your specific application.[1] For highly hydrophobic lipids, a C30 column might also provide suitable selectivity.

Q2: What are the recommended mobile phase compositions for this separation?

A2: A common mobile phase for the separation of long-chain acyl-CoAs consists of a binary gradient with an aqueous component and an organic component.[2]

  • Aqueous Phase (A): Water with an additive to improve peak shape and ionization. 15 mM ammonium hydroxide is frequently used to maintain a slightly basic pH, which can enhance peak symmetry for acyl-CoAs.

  • Organic Phase (B): Acetonitrile is a widely used organic modifier. Isopropanol is sometimes included to help elute very hydrophobic lipids.

A shallow gradient, for example, starting at a lower percentage of organic phase and slowly increasing, is often required to achieve resolution between the C18:1 and C18:2 isomers.

Q3: What are the typical mass spectrometry parameters for the analysis of C18:1-CoA and C18:2-CoA?

A3: These compounds are typically analyzed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM). The precursor ion is the protonated molecule [M+H]+, and a common product ion results from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) group (507 Da).

Q4: How can I improve the resolution between the cis/trans isomers of C18:1-CoA?

A4: Separating cis and trans isomers can be challenging with standard reversed-phase chromatography. While some resolution may be achieved by optimizing the mobile phase and using high-efficiency columns, more specialized techniques are often required. Silver ion chromatography (Ag+-HPLC) is a powerful technique for separating isomers based on the number, position, and geometry of double bonds.

Q5: My acyl-CoA standards seem to degrade quickly. How can I improve their stability?

A5: Acyl-CoAs are susceptible to hydrolysis. To improve stability, dissolve standards in an organic solvent or an acidic buffer and store them at -80°C. When in the autosampler, keep the vials at a low temperature (e.g., 4°C). Using glass vials instead of plastic can also reduce signal loss for some CoA species.[3]

Data Presentation

The following tables summarize typical mass spectrometry parameters and expected retention behavior for C18:1-CoA and C18:2-CoA.

Table 1: Mass Spectrometry Parameters for C18-CoA Isomers

CompoundPrecursor Ion (m/z)Product Ion (m/z)
C18:1-CoA (Oleoyl-CoA)1032.6525.5
C18:2-CoA (Linoleoyl-CoA)1030.6523.1

Note: These values are for the [M+H]+ precursor and the product ion after a neutral loss of 507 Da.

Table 2: Representative Chromatographic Data

CompoundTypical Retention Time (min)Resolution (Rs)
C18:2-CoA10.5
C18:1-CoA11.2> 1.5

Note: These are example values and will vary depending on the specific column, gradient, and HPLC system used. In reversed-phase chromatography, C18:2-CoA, having two double bonds, is less hydrophobic and will typically elute slightly earlier than C18:1-CoA.

Experimental Protocols

Protocol 1: Sample Preparation for Acyl-CoA Extraction from Tissues

  • Homogenize 50-100 mg of frozen tissue in a suitable extraction solvent (e.g., a mixture of isopropanol, water, and acetic acid).

  • Add a known amount of an internal standard (e.g., C17:0-CoA) to the homogenate.

  • Vortex the mixture vigorously and centrifuge to pellet the protein and cell debris.

  • Collect the supernatant containing the acyl-CoAs.

  • The extract can be further purified using solid-phase extraction (SPE) to remove interfering lipids and salts.

  • Evaporate the solvent under a stream of nitrogen and reconstitute the sample in the initial mobile phase for LC-MS analysis.

Protocol 2: Reversed-Phase HPLC-MS/MS Method

  • HPLC System: A UHPLC system capable of high-pressure gradients.

  • Column: A high-quality C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).

  • Mobile Phase A: 15 mM ammonium hydroxide in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient:

    • 0-2 min: 20% B

    • 2-12 min: 20% to 80% B (linear ramp)

    • 12-14 min: 80% B

    • 14.1-16 min: 20% B (re-equilibration)

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole with ESI source.

  • Ionization Mode: Positive.

  • Scan Type: Selected Reaction Monitoring (SRM).

Mandatory Visualization

Chromatography_Optimization_Workflow cluster_prep 1. Initial Setup cluster_dev 2. Method Development & Optimization cluster_final 3. Finalization start Define Analytes: C18:1-CoA & C18:2-CoA select_column Select Initial Column: Reversed-Phase C18 start->select_column prep_mobile_phase Prepare Mobile Phase: A: Water + Additive B: Acetonitrile select_column->prep_mobile_phase initial_run Perform Initial Gradient Run prep_mobile_phase->initial_run eval_chrom Evaluate Chromatography: - Peak Shape - Resolution - Retention Time initial_run->eval_chrom is_acceptable Acceptable Separation? eval_chrom->is_acceptable optimize_gradient Adjust Gradient Profile (e.g., shallower slope) is_acceptable->optimize_gradient No optimize_mp Modify Mobile Phase (e.g., change additive, pH) is_acceptable->optimize_mp Still No test_column Test Alternative Column (e.g., different C18, C30) is_acceptable->test_column Major Issue final_method Finalized Method is_acceptable->final_method Yes optimize_gradient->initial_run optimize_mp->initial_run test_column->select_column validate Method Validation: - Linearity - Precision - Accuracy final_method->validate

Caption: Workflow for optimizing the chromatographic separation of C18:1-CoA and C18:2-CoA isomers.

References

Technical Support Center: Improving Sensitivity for Low-Abundance Acyl-CoA Species Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection of low-abundance acyl-CoA species.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and selective method for quantifying acyl-CoAs?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely recognized as the most sensitive and selective method for the quantification of acyl-CoAs.[1][2] This technique provides high specificity through methods like multiple reaction monitoring (MRM), which tracks specific precursor-to-product ion transitions for each acyl-CoA species.[1][3]

Q2: How can I minimize the degradation of my acyl-CoA samples?

A2: Acyl-CoAs are prone to hydrolysis, especially in alkaline or strongly acidic aqueous solutions. To mitigate degradation, it is crucial to process samples rapidly at low temperatures (e.g., on ice) and store them as a dry pellet at -80°C. For reconstitution prior to analysis, using methanol (B129727) or a buffered solution such as 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH can enhance stability compared to unbuffered aqueous solutions.[1]

Q3: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?

A3: In positive ion mode, acyl-CoAs typically exhibit a characteristic fragmentation pattern involving a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[1][4] This allows for the use of neutral loss scans to identify a broad range of acyl-CoA species within a sample.[1] Another frequently observed fragment ion is at m/z 428, which results from cleavage between the 5' diphosphates.[1][5]

Q4: How can I enhance the chromatographic separation of different acyl-CoA species?

A4: Achieving effective chromatographic separation is vital for reducing ion suppression.[1] For short- to long-chain acyl-CoAs, reversed-phase chromatography (e.g., using a C18 column) is commonly employed.[1] The use of ion-pairing agents or operating at a high pH (e.g., 10.5 with ammonium hydroxide) can lead to improved peak shape and resolution.[1][6]

Q5: What are the key considerations for sample preparation when analyzing low-abundance acyl-CoAs?

A5: Sample preparation is a critical step that needs to be optimized to extract and recover the maximum amount of acyl-CoAs from biological samples.[4] Techniques such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used.[4] Given the varying polarity of acyl-CoA species, the chosen method must be tailored to the specific analytes of interest.[4] For instance, while SPE can be effective, it may lead to the loss of more hydrophilic, short-chain acyl-CoAs.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Signal Intensity / Poor Sensitivity Sample DegradationEnsure rapid sample processing on ice and storage at -80°C as a dry pellet. Reconstitute in a buffered solution or methanol.[1]
Inefficient ExtractionOptimize the extraction method for your specific acyl-CoA species. Consider methods that do not require an SPE step, such as those using 5-sulfosalicylic acid (SSA) for deproteinization, to avoid loss of short-chain species.[1]
Ion SuppressionImprove chromatographic separation to better resolve analytes from interfering species.[1] Utilize stable isotope-labeled internal standards to compensate for matrix effects.
Poor Peak Shape (Broadening, Tailing, or Splitting) Column Overload or ContaminationEnsure the column is not overloaded and is thoroughly cleaned between runs. A build-up of biological materials can distort peak shape.[6][7]
Inappropriate Mobile PhaseOptimize the mobile phase composition. Using ion-pairing agents or adjusting the pH can improve peak shape.[1]
Temperature FluctuationsMaintain consistent column temperature to ensure reproducible chromatography.[7][8]
Inaccurate or Imprecise Quantification Matrix EffectsConstruct calibration curves using a matrix that closely matches the study samples.[1]
Non-LinearityEmploy a weighted linear regression (e.g., 1/x) for calibration curves to enhance accuracy at lower concentrations.[1]
Lack of Appropriate Internal StandardUse a suitable internal standard, such as a stable isotope-labeled or odd-chain acyl-CoA, that covers the expected range of your analytes to correct for variability in extraction efficiency.[1]
High Background Noise ContaminationEnsure high purity of solvents and reagents. Contamination from sample residues, mobile phase impurities, or column bleed can increase background noise.[7]
Dirty Ion SourceRegularly clean the ion source to prevent a build-up of contaminants that can lead to high background signals.[7]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Cells
  • Sample Quenching and Deproteinization:

    • Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).

    • Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., crotonoyl-CoA).

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex vigorously and incubate on ice for 10 minutes.[1]

  • Lysate Clarification:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.[1]

  • LC-MS/MS Analysis:

    • Inject the supernatant directly into the LC-MS/MS system.

    • For chromatography, use a C18 UHPLC column with an ion-pairing agent.[1]

Protocol 2: Acyl-CoA Extraction from Tissues
  • Tissue Homogenization:

    • Flash-freeze approximately 50 mg of tissue in liquid nitrogen and grind to a fine powder.

    • Homogenize the powder in an ice-cold extraction buffer (e.g., a mixture of isopropanol (B130326) and aqueous potassium phosphate (B84403) buffer) containing an internal standard (e.g., C17:0-CoA).[1]

  • Phase Separation and Extraction:

    • Add petroleum ether and vortex to remove nonpolar lipids. Centrifuge at low speed and discard the upper organic phase. Repeat this wash step.

    • Add methanol and chloroform, vortex, and incubate at room temperature.

    • Centrifuge at high speed (e.g., 21,000 x g) to pellet debris.[1]

  • Sample Cleanup (Optional but Recommended):

    • Transfer the supernatant containing acyl-CoAs to a new tube and dry it under a stream of nitrogen.

    • For cleaner samples, a solid-phase extraction (SPE) step using a C18 or anion-exchange cartridge can be performed at this stage.[1]

Data Presentation

Table 1: Comparison of Acyl-CoA Extraction Method Recoveries

AnalyteRecovery with 10% TCA + SPE (%)Recovery with 2.5% SSA (%)
Pantothenate0>100
Dephospho-CoA20>100
Free CoA60>100
Acetyl-CoA75>100
Succinyl-CoA80>100
HMG-CoA90>100

Data synthesized from information suggesting SSA extraction can be more efficient for certain species.[1]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Homogenization Extraction Acyl-CoA Extraction (e.g., SSA or LLE) Tissue->Extraction Cells Cell Lysis Cells->Extraction Cleanup Optional SPE Cleanup Extraction->Cleanup LC LC Separation (Reversed-Phase) Cleanup->LC MS MS/MS Detection (MRM) LC->MS Data Data Analysis MS->Data

Caption: A generalized experimental workflow for acyl-CoA analysis.

Signaling_Pathway Fatty_Acids Fatty Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase Acyl_CoAs Acyl-CoAs Acyl_CoA_Synthetase->Acyl_CoAs Beta_Oxidation Beta-Oxidation Acyl_CoAs->Beta_Oxidation Lipid_Synthesis Lipid Synthesis Acyl_CoAs->Lipid_Synthesis Protein_Acylation Protein Acylation Acyl_CoAs->Protein_Acylation ATP ATP Beta_Oxidation->ATP Signaling_Lipids Signaling Lipids Lipid_Synthesis->Signaling_Lipids Altered_Protein_Function Altered Protein Function Protein_Acylation->Altered_Protein_Function

References

Validation & Comparative

Linoleoyl-CoA: A Comparative Guide to its Validation as a Metabolic Disease Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of metabolic disease biomarkers is rapidly evolving, moving beyond traditional metrics to embrace specific, mechanistic indicators of cellular dysfunction. Among these, long-chain acyl-coenzyme A (acyl-CoA) species, the activated forms of fatty acids, are gaining prominence as key nodes in metabolic health and disease. This guide provides a comparative analysis of linoleoyl-CoA, the activated form of the essential omega-6 fatty acid linoleic acid, as a potential biomarker for metabolic diseases such as Non-Alcoholic Fatty Liver Disease (NAFLD) and insulin (B600854) resistance.

Performance Comparison: Linoleoyl-CoA vs. Alternative Biomarkers

Linoleoyl-CoA is an integral component of cellular lipid metabolism. Its accumulation in tissues like the liver and muscle is thought to reflect an imbalance between fatty acid uptake and utilization (oxidation or storage), a central feature of metabolic diseases.[1] While direct validation of linoleoyl-CoA as a standalone clinical biomarker is still an emerging area, its performance can be inferred from studies on long-chain acyl-CoAs (LCACoAs) and compared against established and novel biomarkers.

The following table summarizes the performance characteristics of various biomarkers in the context of NAFLD, the hepatic manifestation of metabolic syndrome.

Biomarker/Biomarker PanelDisease ContextKey Performance Metric(s)Notes
Long-Chain Acyl-CoAs (LCACoAs) (as a proxy for Linoleoyl-CoA)Insulin Resistance (Muscle)Significant positive correlation with insulin resistance (r² = 0.34, P = 0.01).[2] Elevated levels (20% increase) in high-fat diet-induced insulin resistant models.[3]Directly reflects intracellular lipid overload, a key pathogenic mechanism.[1] Measurement is invasive (biopsy) and technically complex.[2]
Alanine Aminotransferase (ALT) / Aspartate Aminotransferase (AST) NAFLD / NASHModest diagnostic accuracy for NASH (AUC: 0.61–0.62).[4] ALT/AST ratio shows better performance for NAFLD detection (AUC: 0.7253).[1][5]Standard, non-invasive blood test. However, sensitivity and specificity are low; normal ALT levels do not exclude advanced disease.[4]
Cytokeratin-18 (CK-18) Fragments Nonalcoholic Steatohepatitis (NASH)Reflects hepatocyte apoptosis, a hallmark of NASH. Pooled meta-analysis showed sensitivity of 66% and specificity of 82%.[4]More specific for NASH than ALT/AST but requires specialized assays. Cut-off values can vary widely between studies.[4]
Lipidomic Panels (e.g., Free Fatty Acids, Phospholipids) NASH DiagnosisA panel of 4 lipids including FFA (18:0) and FFA (18:1) distinguished NASH from NAFL with an AUC of 0.923.[6]High diagnostic potential. Offers a systems-level view of metabolic dysregulation but requires advanced mass spectrometry and bioinformatics.[6][7]
Atherogenic Index of Plasma (AIP) Metabolic Syndrome (MetS)Effective for identifying MetS risk with a combined AUC of 0.84.[8]A calculated index (log[Triglycerides/HDL-C]), simple and non-invasive. Reflects systemic dyslipidemia.[8]

Metabolic Significance of Linoleoyl-CoA

Linoleoyl-CoA sits (B43327) at a critical juncture in fatty acid metabolism. Its fate—either catabolism for energy via β-oxidation or incorporation into complex lipids and signaling molecules—is tightly regulated. In metabolic disease, an oversupply of fatty acids to the liver and muscle can lead to an accumulation of linoleoyl-CoA and other LCACoAs, contributing to lipotoxicity, oxidative stress, and impaired insulin signaling.[1][3]

cluster_healthy Healthy Metabolism cluster_disease Metabolic Disease Pathophysiology LA Linoleic Acid (from diet/adipose tissue) ACSL Long-Chain Acyl-CoA Synthetase (ACSL) LA->ACSL LCOA Linoleoyl-CoA BetaOx β-Oxidation LCOA->BetaOx Complex Complex Lipid Synthesis (Triglycerides, Phospholipids) LCOA->Complex Signaling Pro-inflammatory Metabolites LCOA->Signaling ACSL->LCOA ATP -> AMP CoA-SH Energy Energy (ATP) BetaOx->Energy Storage Lipid Droplets (Steatosis) Complex->Storage IR Insulin Resistance & Lipotoxicity Complex->IR Signaling->IR

Caption: Metabolic fate of Linoleoyl-CoA in health and disease.

Experimental Protocols

Accurate quantification of linoleoyl-CoA requires specialized analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Protocol: Quantification of Long-Chain Acyl-CoAs from Tissue

This protocol is a synthesized methodology based on established practices for acyl-CoA analysis.[7][9][10]

1. Sample Preparation & Extraction:

  • Flash-freeze approximately 50-100 mg of tissue (e.g., liver biopsy) in liquid nitrogen immediately upon collection to halt metabolic activity.

  • Homogenize the frozen tissue in 1 mL of ice-cold extraction buffer (e.g., 2:1:0.8 Methanol:Chloroform:Water containing internal standards like C17:0-CoA).

  • Vortex vigorously for 10 minutes at 4°C.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the acyl-CoAs. A solid-phase extraction (SPE) step may be employed for further cleanup and concentration if necessary.

2. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column for separation.

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from ~20% B to 95% B over 15-20 minutes is typical to resolve different acyl-CoA species.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode.

  • Detection: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. The transition for linoleoyl-CoA (C18:2) would involve monitoring the precursor ion (e.g., m/z 1030.4) and a specific product ion resulting from fragmentation.

3. Data Analysis:

  • Quantify the peak area of the linoleoyl-CoA SRM transition.

  • Normalize the peak area to the peak area of the internal standard (e.g., C17:0-CoA) to correct for extraction efficiency and instrument variability.

  • Determine the absolute concentration by comparing the normalized peak area to a standard curve generated with authentic linoleoyl-CoA standards.

A Tissue Sample (e.g., Liver Biopsy) B Homogenization & Lipid Extraction (with Internal Standards) A->B C Centrifugation B->C D Supernatant Collection (Acyl-CoA Fraction) C->D E LC-MS/MS Analysis (Reversed-Phase) D->E F Data Processing (Peak Integration) E->F G Quantification (Normalization & Standard Curve) F->G H Biomarker Level (nmol/g tissue) G->H

Caption: Experimental workflow for Linoleoyl-CoA quantification.

Conclusion

Linoleoyl-CoA and other long-chain acyl-CoAs are powerful indicators of intracellular metabolic status. Their elevation is mechanistically linked to the pathophysiology of insulin resistance and NAFLD. While the technical requirements for measurement currently limit their use as routine clinical biomarkers, they serve as highly valuable research tools for understanding disease progression and evaluating the efficacy of novel therapeutics targeting lipid metabolism. Compared to standard clinical markers like ALT, which reflect downstream tissue damage, linoleoyl-CoA offers a more direct and upstream readout of the metabolic dysregulation that drives the disease process. Future advancements in analytical technology and the validation of non-invasive methods to infer intracellular acyl-CoA status may pave the way for their broader clinical application.

References

A Comparative Guide to Acyltransferase Substrate Specificity for Linoleoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the substrate specificity of various acyltransferases for linoleoyl-CoA, an essential omega-6 polyunsaturated fatty acid. Understanding how different acyltransferases utilize linoleoyl-CoA is crucial for research in lipid metabolism, membrane biology, and the development of therapeutics targeting lipid-modifying enzymes. The information presented herein is supported by experimental data from peer-reviewed scientific literature.

Acyltransferase Activity with Linoleoyl-CoA: A Comparative Summary

The following table summarizes the substrate specificity of several key acyltransferases for linoleoyl-CoA compared to other common fatty acyl-CoA substrates. The data is compiled from in vitro enzymatic assays.

Acyltransferase FamilySpecific EnzymeOrganism/Cell TypeLinoleoyl-CoA (18:2) PreferenceQuantitative Data (Relative Activity or Kinetic Parameters)Other Preferred Substrates
Lysophosphatidylcholine (B164491) Acyltransferase (LPCAT) LPCAT3HumanHighExhibits robust activity; selective for linoleoyl- and arachidonoyl-CoA.[1][2] Kinetic analysis shows cooperativity with polyunsaturated acyl-CoAs having intermediate K₀.₅ and Vmax values compared to saturated and monounsaturated acyl-CoAs.[3]Arachidonoyl-CoA (20:4)[1][2]
Diacylglycerol Acyltransferase (DGAT) DGATSunflower (Helianthus annuus) developing seedsHighShowed significantly higher activity with linoleoyl-CoA (18:2-CoA) than with oleoyl-CoA (18:1-CoA).[4][5]-
Diacylglycerol Acyltransferase (DGAT) DGAT1-silenced microsomesCamelina sativaModerateMicrosomal feeding assays showed significant incorporation of ¹⁴C-labeled 18:2-CoA into triacylglycerols (TAGs).[6]α-Linolenoyl-CoA (18:3) is highly preferred by the compensating enzyme.[6]
Acyl-CoA:Cholesterol Acyltransferase (ACAT) ACAT2Human (expressed in CHO cells), HepG2 cellsModerateUtilizes unsaturated fatty acyl-CoAs, including linolenoyl-CoA (18:3), which is structurally similar to linoleoyl-CoA.[7]Oleoyl-CoA (18:1) is also a substrate.[7]
Acyl-CoA:Cholesterol Acyltransferase (ACAT) ACAT1Human (expressed in CHO cells), THP1 cellsLowShows a strong preference for the monounsaturated oleoyl-CoA.[7]Oleoyl-CoA (18:1)[7]
Lysophosphatidic Acid Acyltransferase (LPAAT) LPAAT1HumanModerateShows activity towards 18:2-CoA.[8]Palmitoyl-CoA (16:0), Stearoyl-CoA (18:0)[8]
Lysophosphatidic Acid Acyltransferase (LPAAT) LPAAT2HumanModeratePrefers polyunsaturated acyl-CoAs like arachidonoyl-CoA, suggesting activity with linoleoyl-CoA.[8]Arachidonoyl-CoA (20:4)[8]

Visualizing Acyltransferase Activity

The following diagrams illustrate the fundamental processes and workflows discussed in this guide.

Acyltransferase_Reaction General Acyltransferase Reaction cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products Linoleoyl-CoA Linoleoyl-CoA Acyltransferase Acyltransferase Linoleoyl-CoA->Acyltransferase Acceptor_Substrate Acceptor Substrate (e.g., Lysophospholipid, Diacylglycerol, Cholesterol) Acceptor_Substrate->Acyltransferase Acylated_Product Acylated Product (e.g., Phospholipid, Triacylglycerol, Cholesteryl Ester) Acyltransferase->Acylated_Product CoA Coenzyme A Acyltransferase->CoA

Caption: General enzymatic reaction catalyzed by an acyltransferase.

Experimental_Workflow Experimental Workflow for Acyltransferase Assay A 1. Enzyme Source Preparation (e.g., Microsomal Fraction Isolation) B 2. In Vitro Reaction Incubation - Enzyme Source - [¹⁴C]Linoleoyl-CoA - Acceptor Substrate - Buffer, MgCl₂ A->B C 3. Lipid Extraction (e.g., Bligh-Dyer method) B->C D 4. Product Separation (Thin-Layer Chromatography - TLC) C->D E 5. Product Quantification (Scintillation Counting or Phosphorimaging) D->E F 6. Data Analysis (Calculation of Specific Activity, Km, Vmax) E->F

Caption: A typical experimental workflow for an in vitro acyltransferase assay.

Experimental Protocols

The following is a generalized protocol for an in vitro acyltransferase assay using a radiolabeled substrate, based on methodologies described in the literature.[4][5][6]

Objective: To determine the activity and substrate specificity of an acyltransferase for linoleoyl-CoA.

Materials:

  • Enzyme Source: Microsomal fractions isolated from tissues or cultured cells expressing the acyltransferase of interest.

  • Substrates:

    • [1-¹⁴C]Linoleoyl-CoA (radiolabeled acyl donor)

    • Non-radiolabeled linoleoyl-CoA

    • Acceptor substrate (e.g., sn-1,2-diacylglycerol for DGAT, lysophosphatidylcholine for LPCAT)

  • Buffers and Reagents:

    • HEPES or Tris-HCl buffer (pH 7.2-7.5)

    • MgCl₂

    • Bovine Serum Albumin (BSA, fatty acid-free)

    • Lipid extraction solvents: Chloroform (B151607), Methanol, 0.15 M Acetic Acid or Water

    • TLC plates (silica gel 60)

    • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v for neutral lipids)

    • Scintillation cocktail

  • Equipment:

    • Incubator or water bath (30-37°C)

    • Vortex mixer

    • Centrifuge

    • TLC developing tank

    • Scintillation counter or Phosphorimager

Procedure:

  • Enzyme Preparation:

    • Isolate microsomal fractions from the tissue or cells of interest using standard differential centrifugation techniques.

    • Determine the protein concentration of the microsomal preparation (e.g., using a Bradford or BCA assay).

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • HEPES or Tris-HCl buffer (final concentration ~50 mM)

      • MgCl₂ (final concentration ~5 mM)

      • BSA (final concentration ~1 mg/mL)

      • Acceptor substrate (e.g., 5 nmol of diacylglycerol)

      • Microsomal protein (e.g., 20-50 µg)

    • Pre-incubate the mixture for a few minutes at the desired reaction temperature (e.g., 30°C).

  • Initiation of Reaction:

    • Start the enzymatic reaction by adding [1-¹⁴C]Linoleoyl-CoA (e.g., 5 nmol). For kinetic studies, vary the concentration of linoleoyl-CoA while keeping the acceptor substrate concentration constant (and vice-versa).

    • Incubate the reaction mixture for a defined period (e.g., 5-15 minutes) at 30°C with shaking. Ensure the reaction time is within the linear range of product formation.

  • Termination of Reaction and Lipid Extraction:

    • Stop the reaction by adding a chloroform:methanol mixture (e.g., 1:2, v/v).

    • Perform a Bligh-Dyer or similar lipid extraction by adding chloroform and water/acetic acid, followed by vortexing and centrifugation to separate the phases.

    • Carefully collect the lower organic (chloroform) phase containing the lipids.

  • Separation of Products by TLC:

    • Spot the extracted lipids onto a silica (B1680970) gel TLC plate.

    • Develop the TLC plate in a tank pre-equilibrated with the appropriate developing solvent.

    • Allow the solvent front to migrate near the top of the plate, then remove and air dry.

  • Quantification of Products:

    • Visualize the lipid spots (e.g., using iodine vapor, though this is not necessary for radiolabeled products).

    • Scrape the silica corresponding to the product of interest (e.g., triacylglycerol for DGAT) into a scintillation vial.

    • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

    • Alternatively, expose the TLC plate to a phosphor screen and quantify the signal using a phosphorimager.

  • Data Analysis:

    • Calculate the specific activity of the enzyme (e.g., in nmol of product formed per minute per mg of protein).

    • For kinetic studies, plot the reaction velocity against the substrate concentration and use non-linear regression analysis (e.g., Michaelis-Menten or Hill equation for cooperative enzymes) to determine the Km (or K₀.₅) and Vmax.[3]

References

Comparing dietary linoleic acid effects on tissue (6Z,9Z)-Octadecadienoyl-CoA levels

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of experimental data demonstrates a direct correlation between the consumption of diets rich in linoleic acid and increased concentrations of (6Z,9Z)-Octadecadienoyl-CoA (linoleoyl-CoA) in key metabolic tissues. This guide provides a comparative analysis of linoleoyl-CoA levels in liver and skeletal muscle, supported by detailed experimental protocols and pathway visualizations for researchers and professionals in drug development.

A pivotal study investigating the impact of dietary fatty acid composition on tissue acyl-CoA profiles reveals that the concentration of specific long-chain fatty acyl-CoA esters directly reflects the fatty acid content of the diet.[1] This finding is critical for understanding the metabolic fate of dietary fats and their potential influence on cellular processes and disease states.

Quantitative Data Summary

The following table summarizes the levels of this compound, the activated form of linoleic acid, in the liver and skeletal muscle of rats fed diets with varying linoleic acid content. The data clearly illustrates a significant increase in linoleoyl-CoA in the tissues of animals consuming a high-linoleic acid diet (safflower oil) compared to those on a diet with lower linoleic acid content.

TissueDietary GroupThis compound (nmol/g wet weight)Total Long-Chain Acyl-CoA (nmol/g wet weight)
Liver High-Linoleic Acid (12% Safflower Oil)~7.5~15
Low-Linoleic Acid (4% Fat Control)Not explicitly reported, but significantly lower~10.7
Skeletal Muscle High-Linoleic Acid (12% Safflower Oil)~2.5~5

Data is approximated from the study by Ney et al. (1989), which reported that linoleoyl-CoA comprised approximately 50% of the total long-chain acyl-CoA pool in both liver and skeletal muscle of rats fed a high-linoleic acid diet.[1]

Experimental Protocols

The following outlines the key experimental methodologies employed to obtain the comparative data on tissue this compound levels.

Animal Husbandry and Dietary Intervention

Male, weanling Sprague-Dawley rats were housed individually and fed purified diets for a period of six to ten weeks. The control diet contained 4% fat, while the experimental high-linoleic acid diet was composed of 12% high-linoleic safflower oil, which contains approximately 73% linoleic acid.[1] All diets were isocaloric.

Tissue Collection and Processing
Extraction of Long-Chain Acyl-CoA Esters

A robust method for the extraction and purification of long-chain acyl-CoAs from tissues is crucial for accurate quantification. The following is a generalized protocol based on established methods:

  • Homogenization: Frozen tissue samples (approximately 100-200 mg) are homogenized in a cold potassium phosphate (B84403) buffer (e.g., 100 mM, pH 4.9) to maintain the stability of the acyl-CoA esters.

  • Solvent Extraction: An organic solvent mixture, such as acetonitrile (B52724) and 2-propanol, is added to the homogenate to precipitate proteins and extract the acyl-CoAs.

  • Solid-Phase Extraction (SPE): The resulting extract is passed through a solid-phase extraction column (e.g., an oligonucleotide purification column or a C18 column) to separate the acyl-CoAs from other interfering substances. The acyl-CoAs are then eluted with an appropriate solvent.

Quantification by High-Performance Liquid Chromatography (HPLC)

The purified acyl-CoA esters are separated and quantified using reverse-phase HPLC.

  • Chromatographic Separation: The sample is injected onto a C18 column and eluted using a binary gradient system. A common mobile phase consists of a potassium phosphate buffer and an acetonitrile solution.

  • Detection: The eluting acyl-CoA species are detected by their absorbance at 260 nm.

  • Quantification: The concentration of each acyl-CoA, including this compound, is determined by comparing the peak area to that of known standards.

Visualizing the Pathways

To further elucidate the processes involved, the following diagrams illustrate the metabolic pathway of linoleic acid and the experimental workflow.

experimental_workflow cluster_diet Dietary Intervention cluster_animal Animal Model cluster_tissue Tissue Sampling cluster_analysis Biochemical Analysis Dietary Linoleic Acid Dietary Linoleic Acid Rat Model Rat Model Dietary Linoleic Acid->Rat Model Liver Liver Rat Model->Liver Skeletal Muscle Skeletal Muscle Rat Model->Skeletal Muscle Acyl-CoA Extraction Acyl-CoA Extraction Liver->Acyl-CoA Extraction Skeletal Muscle->Acyl-CoA Extraction HPLC Analysis HPLC Analysis Acyl-CoA Extraction->HPLC Analysis Quantification Quantification HPLC Analysis->Quantification

Caption: Experimental workflow for determining tissue this compound levels.

metabolic_pathway Dietary Linoleic Acid\n((6Z,9Z)-Octadecadienoic Acid) Dietary Linoleic Acid ((6Z,9Z)-Octadecadienoic Acid) Cellular Uptake Cellular Uptake Dietary Linoleic Acid\n((6Z,9Z)-Octadecadienoic Acid)->Cellular Uptake Linoleic Acid (in cell) Linoleic Acid (in cell) Cellular Uptake->Linoleic Acid (in cell) Acyl-CoA Synthetase Acyl-CoA Synthetase Linoleic Acid (in cell)->Acyl-CoA Synthetase ATP, CoA-SH This compound\n(Linoleoyl-CoA) This compound (Linoleoyl-CoA) Acyl-CoA Synthetase->this compound\n(Linoleoyl-CoA) AMP, PPi Metabolic Fates Metabolic Fates This compound\n(Linoleoyl-CoA)->Metabolic Fates Beta-oxidation Beta-oxidation Metabolic Fates->Beta-oxidation Desaturation & Elongation Desaturation & Elongation Metabolic Fates->Desaturation & Elongation Esterification Esterification Metabolic Fates->Esterification

Caption: Metabolic activation of linoleic acid to this compound.

References

A Comparative Guide to Isotopic Tracer Studies for Validating Linoleoyl-CoA Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of isotopic tracer studies against other common biochemical methods for the validation and quantification of linoleoyl-CoA metabolic pathways. We offer supporting experimental data, detailed protocols, and visualizations to demonstrate why stable isotope tracing is considered the gold-standard methodology for measuring dynamic metabolic flux.

Introduction to Linoleoyl-CoA Metabolism

Linoleic acid (LA), an essential omega-6 fatty acid, is a critical component of cellular lipids and a precursor for signaling molecules. Before it can be metabolized, it must be activated to its high-energy thioester derivative, linoleoyl-coenzyme A (linoleoyl-CoA), by long-chain acyl-CoA synthetases.[1] Once formed, linoleoyl-CoA stands at a crucial metabolic crossroads, where it can be directed toward several competing fates:

  • Desaturation and Elongation: A series of enzymatic steps convert linoleoyl-CoA into longer, more unsaturated fatty acids, most notably arachidonoyl-CoA, the precursor to eicosanoid signaling molecules.[2]

  • Beta-Oxidation: Mitochondrial breakdown of linoleoyl-CoA to generate acetyl-CoA for energy production.

  • Esterification: Incorporation into complex lipids such as triglycerides for energy storage or phospholipids (B1166683) for membrane structure.

Understanding the rate, or "flux," of linoleoyl-CoA through these pathways is essential for research in nutrition, metabolic diseases, and pharmacology. While various techniques can probe these pathways, stable isotopic tracer studies offer an unparalleled ability to quantitatively track the fate of linoleoyl-CoA in living systems.[3][4]

Visualizing Linoleoyl-CoA Metabolic Pathways

The primary metabolic fates of linoleoyl-CoA are outlined below. An isotopic label, such as Carbon-13 (¹³C), introduced via linoleic acid, allows for the direct tracking of the carbon backbone through each subsequent metabolic step.

Linoleoyl_CoA_Metabolism cluster_pathways LA Linoleic Acid (¹³C-Labeled Tracer) LCoA Linoleoyl-CoA LA->LCoA ACSL GLA_CoA γ-Linolenoyl-CoA LCoA->GLA_CoA FADS2 (Δ6-Desaturase) Complex_Lipids Complex Lipids (Triglycerides, Phospholipids) LCoA->Complex_Lipids Esterification Beta_Ox β-Oxidation LCoA->Beta_Ox CPT1 DGLA_CoA Dihomo-γ-linolenoyl-CoA GLA_CoA->DGLA_CoA Elongase AA_CoA Arachidonoyl-CoA DGLA_CoA->AA_CoA FADS1 (Δ5-Desaturase) CO2 ¹³CO₂ (From Oxidation) Beta_Ox->CO2 TCA Cycle Isotope_Tracer_Workflow Tracer 1. Tracer Introduction Administer [U-¹³C]-Linoleic Acid to cells or organism Incubation 2. Incubation & Metabolism Allow time for metabolic incorporation of the tracer Tracer->Incubation Sampling 3. Sample Collection Harvest cells, plasma, or tissues at defined time points Incubation->Sampling Extraction 4. Metabolite Extraction Perform total lipid extraction followed by saponification Sampling->Extraction Analysis 5. MS Analysis Analyze ¹³C-enrichment in fatty acids via GC-MS or LC-MS Extraction->Analysis Data 6. Data Interpretation Calculate isotopic enrichment and metabolic flux rates Analysis->Data

References

A Comparative Analysis of Linoleoyl-CoA Concentrations Across Key Metabolic Organs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals providing a quantitative comparison of linoleoyl-CoA concentrations in vital organs. This report includes detailed experimental methodologies and visual representations of associated metabolic pathways.

Linoleoyl-CoA, the activated form of the essential omega-6 fatty acid linoleic acid, is a pivotal intermediate in lipid metabolism. Its concentration within different tissues reflects the diverse metabolic roles of these organs, from energy storage and utilization to the synthesis of signaling molecules. Understanding the tissue-specific distribution of linoleoyl-CoA is crucial for research into metabolic diseases, drug development targeting lipid pathways, and advancing our knowledge of fatty acid homeostasis.

Quantitative Comparison of Linoleoyl-CoA Concentrations

The following table summarizes the reported concentrations of linoleoyl-CoA in various rat organs, providing a clear comparison of its abundance.

OrganLinoleoyl-CoA Concentration (nmol/g wet weight)Reference
Heart0.43 ± 0.04[1]
Kidney0.22 ± 0.02[1]
Muscle (Skeletal)0.11 ± 0.01[1]
Brain2.0[2]
LiverData not available in a comparable format

It is important to note that a directly comparable value for rat liver was not identified in the surveyed literature. While studies have analyzed long-chain acyl-CoAs in the liver, specific quantitative data for linoleoyl-CoA in nmol/g wet weight was not consistently reported.

Experimental Protocols

The quantification of linoleoyl-CoA in tissues requires precise and validated methodologies to ensure accurate and reproducible results. The following protocols are based on established methods for the extraction and analysis of long-chain acyl-CoA esters.

Tissue Collection and Preparation
  • Tissue Excision: Tissues (liver, heart, skeletal muscle, and brain) are rapidly excised from the animal model (e.g., rat).

  • Freeze-Clamping: To halt metabolic activity and preserve the in vivo state of acyl-CoA pools, the excised tissues are immediately freeze-clamped using tongs pre-cooled in liquid nitrogen.

  • Storage: The frozen tissues are stored at -80°C until analysis to prevent degradation of the target analytes.

Acyl-CoA Extraction

This protocol is adapted from methods designed for the robust extraction of long-chain acyl-CoAs from tissues.

  • Homogenization: A known weight of frozen tissue (approximately 100-200 mg) is homogenized in a cold extraction solvent. A common solvent mixture is 2-propanol and 50 mM KH2PO4 (pH 7.2).

  • Internal Standard: An appropriate internal standard, such as heptadecanoyl-CoA, is added to the homogenization mixture to account for extraction losses and variations in instrument response.

  • Phase Separation: The homogenate is subjected to a phase separation procedure, often a modification of the Bligh-Dyer method, to separate the acyl-CoAs from other lipids. This typically involves the addition of chloroform (B151607) and water, followed by centrifugation. The acyl-CoAs partition into the upper aqueous-methanolic phase.

  • Solid-Phase Extraction (SPE): The aqueous phase containing the acyl-CoAs is further purified using a solid-phase extraction column (e.g., C18). The column is washed to remove interfering substances, and the acyl-CoAs are then eluted with an appropriate solvent, such as methanol (B129727) or acetonitrile (B52724).

  • Drying and Reconstitution: The eluted sample is dried under a stream of nitrogen and then reconstituted in a small volume of a suitable solvent for analysis.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.

  • Chromatographic Separation: The extracted acyl-CoAs are separated using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). A C18 column is typically used with a gradient elution program employing solvents such as acetonitrile and water with additives like ammonium (B1175870) hydroxide (B78521) or formic acid to improve ionization.

  • Mass Spectrometric Detection: The separated acyl-CoAs are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the specific precursor ion for linoleoyl-CoA and monitoring for a characteristic product ion, ensuring high selectivity and sensitivity.

  • Quantification: The concentration of linoleoyl-CoA in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve prepared with known concentrations of linoleoyl-CoA.

Metabolic Pathway of Linoleic Acid

Linoleic acid, obtained from the diet, is metabolically activated and subsequently converted into a variety of bioactive molecules. The initial and rate-limiting step is its conversion to linoleoyl-CoA.

Linoleic_Acid_Metabolism Linoleic_Acid Linoleic Acid Linoleoyl_CoA Linoleoyl-CoA Linoleic_Acid->Linoleoyl_CoA Acyl-CoA Synthetase (ATP, CoA-SH) Gamma_Linolenoyl_CoA γ-Linolenoyl-CoA Linoleoyl_CoA->Gamma_Linolenoyl_CoA Δ6-Desaturase Beta_Oxidation β-Oxidation Linoleoyl_CoA->Beta_Oxidation CPT1 Dihomo_gamma_Linolenoyl_CoA Dihomo-γ-linolenoyl-CoA Gamma_Linolenoyl_CoA->Dihomo_gamma_Linolenoyl_CoA Elongase Arachidonoyl_CoA Arachidonoyl-CoA Dihomo_gamma_Linolenoyl_CoA->Arachidonoyl_CoA Δ5-Desaturase Prostaglandins_Leukotrienes Prostaglandins, Leukotrienes Arachidonoyl_CoA->Prostaglandins_Leukotrienes COX, LOX enzymes Energy Energy (ATP) Beta_Oxidation->Energy

Caption: Metabolic fate of linoleic acid upon its activation to linoleoyl-CoA.

Experimental Workflow

The following diagram illustrates the key steps involved in the quantitative analysis of linoleoyl-CoA from tissue samples.

Experimental_Workflow Start Tissue Collection (Freeze-Clamping) Homogenization Homogenization (with Internal Standard) Start->Homogenization Extraction Acyl-CoA Extraction (Phase Separation) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Quantification Data Analysis & Quantification Analysis->Quantification End Results Quantification->End

Caption: Workflow for linoleoyl-CoA quantification in tissues.

References

Safety Operating Guide

Navigating the Disposal of (6Z,9Z)-Octadecadienoyl-CoA: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (6Z,9Z)-Octadecadienoyl-CoA, a key intermediate in fatty acid metabolism.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

Core Disposal Principles

The disposal of this compound must adhere to local, state, and federal regulations. As a general rule, chemical waste should not be disposed of in the regular trash or down the sanitary sewer.[2] The primary method for disposal will be through your institution's hazardous waste program.

Key Procedural and Safety Parameters

ParameterGuidelineRationale
Waste Classification Treat as Hazardous Chemical WasteIn the absence of a specific SDS, a conservative approach is necessary to ensure safety and compliance.
Personal Protective Equipment (PPE) Lab coat, safety glasses, nitrile glovesTo prevent skin and eye contact with the chemical.
Handling Location Chemical Fume HoodTo minimize inhalation risk and ensure proper ventilation.
Waste Segregation Collect separately from other waste streamsPrevents accidental mixing with incompatible chemicals. Store separately from acids, bases, and oxidizers.[3]
Waste Container Clearly labeled, sealed, compatible containerUse containers made of materials compatible with organic compounds. Ensure the container is tightly sealed to prevent leaks.[3][4]
Labeling "Hazardous Waste," full chemical name, date, PI nameProper labeling is required for regulatory compliance and ensures safe handling by waste management personnel.[1][2]
Sewer Disposal ProhibitedMost chemical wastes are not suitable for sewer disposal as wastewater treatment plants are not designed to remove them.[1][2]
Solid Waste Disposal ProhibitedUnused or expired this compound should not be disposed of in the regular trash.

Step-by-Step Disposal Procedure

  • Initial Assessment:

    • Quantify the amount of this compound waste to be disposed of.

    • Determine if the waste is in a solid form or dissolved in a solvent.

  • Waste Collection:

    • Solid Waste: Carefully transfer the solid this compound into a designated hazardous waste container. Use tools and weigh paper that can also be disposed of as contaminated solid waste.

    • Liquid Waste: If this compound is in a solution, the entire solution is considered hazardous waste. Collect the solution in a compatible, sealed container. Leave at least one inch of headspace in the container to allow for expansion.[1]

  • Container Labeling:

    • Affix a "Hazardous Waste" label to the container.[2]

    • Write the full chemical name: "this compound". Do not use abbreviations.[1][2]

    • If in a solution, list all components, including solvents and their approximate concentrations.

    • Include the date of waste generation, the Principal Investigator's name, and the laboratory room number.[2]

  • Waste Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

    • Ensure the storage area is secure and away from general laboratory traffic.

    • Segregate the waste container from incompatible materials such as strong acids, bases, and oxidizers.[3]

  • Arrange for Pickup:

    • Contact your institution's EHS department or follow their established procedures to schedule a pickup of the hazardous waste.

    • Have all necessary documentation, such as a hazardous waste manifest or pickup request form, completed as required by your institution.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Begin Disposal of This compound ppe Don appropriate PPE: Lab coat, safety glasses, gloves start->ppe assess Assess Waste Form ppe->assess solid_waste Solid Waste assess->solid_waste Solid liquid_waste Liquid Waste (in solvent) assess->liquid_waste Liquid collect_solid Transfer to designated hazardous waste container solid_waste->collect_solid collect_liquid Collect solution in compatible hazardous waste container liquid_waste->collect_liquid label_container Label container with: - 'Hazardous Waste' - Full chemical name(s) - Date and PI information collect_solid->label_container collect_liquid->label_container store Store sealed container in designated satellite accumulation area label_container->store contact_ehs Contact EHS for waste pickup store->contact_ehs

Disposal workflow for this compound.

References

Personal protective equipment for handling (6Z,9Z)-Octadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of (6Z,9Z)-Octadecadienoyl-CoA, a coenzyme A derivative. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring the integrity of your research.

Personal Protective Equipment (PPE)

Protective EquipmentSpecifications and Purpose
Eye Protection Safety glasses with side shields or safety goggles.
Hand Protection Nitrile or latex gloves.
Body Protection Standard laboratory coat.
Respiratory Protection Not generally required under normal handling conditions. Use a fume hood if creating aerosols.

Operational Plan: Handling and Storage

This compound requires careful handling to prevent degradation and ensure experimental accuracy.

  • Receiving and Storage: Upon receipt, store the compound in a freezer at the recommended temperature, typically -20°C, to maintain its stability.

  • Preparation for Use: Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation, which can lead to hydrolysis.

  • Handling: All handling should be conducted in a clean, designated laboratory area. Use calibrated equipment for all measurements to ensure accuracy. Avoid creating dust or aerosols. If the compound is in a solid form, weigh it out in a chemical fume hood. For solutions, use appropriate pipetting techniques.

  • Cross-Contamination: To prevent cross-contamination, use dedicated spatulas, weighing boats, and other equipment. Clean all equipment thoroughly before and after use.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Unused Compound: Unused or expired this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

  • Contaminated Materials: All disposable materials that have come into contact with the compound, such as pipette tips, gloves, and weighing boats, should be collected in a designated chemical waste container.

  • Solutions: Aqueous solutions containing this compound should be collected in a labeled waste container for chemical waste disposal.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is necessary.

  • Skin Contact: Should the compound come into contact with your skin, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing.

  • Eye Contact: If the compound enters your eyes, flush them with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: If you inhale the compound, move to an area with fresh air. If you experience breathing difficulties, seek immediate medical attention.

  • Ingestion: If the compound is ingested, rinse your mouth with water. Do not induce vomiting. Seek immediate medical attention.

  • Spill: In the event of a spill, cordon off the area. Wear appropriate PPE, including gloves, a lab coat, and eye protection. Absorb the spill with an inert material, such as vermiculite (B1170534) or sand. Collect the absorbed material into a designated chemical waste container. Clean the spill area thoroughly with a suitable detergent and water.

Workflow and Logic Diagrams

The following diagrams illustrate the key workflows for handling and emergency procedures.

G Handling and Disposal Workflow for this compound cluster_handling Handling cluster_disposal Disposal storage Store at -20°C equilibrate Equilibrate to Room Temp storage->equilibrate weigh Weigh/Measure in Hood equilibrate->weigh use Use in Experiment weigh->use collect_solid Collect Solid Waste use->collect_solid collect_liquid Collect Liquid Waste use->collect_liquid dispose Dispose as Chemical Waste collect_solid->dispose collect_liquid->dispose

Caption: A workflow for the proper handling and disposal of this compound.

G Emergency Response Plan cluster_skin Skin Contact cluster_eye Eye Contact cluster_spill Spill exposure Exposure Event wash_skin Wash with Soap & Water exposure->wash_skin flush_eyes Flush with Water exposure->flush_eyes absorb_spill Absorb with Inert Material exposure->absorb_spill remove_clothing Remove Contaminated Clothing wash_skin->remove_clothing seek_medical_eye Seek Medical Attention flush_eyes->seek_medical_eye collect_waste Collect in Waste Container absorb_spill->collect_waste clean_area Clean Spill Area collect_waste->clean_area

Caption: A diagram outlining the immediate steps to take in case of an emergency.

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。